molecular formula C9H7BrN2O B1384139 6-Bromo-2-methylquinazolin-4(3H)-one CAS No. 5426-59-5

6-Bromo-2-methylquinazolin-4(3H)-one

Cat. No.: B1384139
CAS No.: 5426-59-5
M. Wt: 239.07 g/mol
InChI Key: MNYWPPKPTICBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5) is a high-purity brominated quinazolinone derivative supplied as a pale-yellow to yellow solid. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. The quinazolinone core is a privileged scaffold in drug discovery, and the bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships. Research into this compound is highly valuable due to its role as a precursor in designing potential cytotoxic agents. Recent studies show that 6-bromo quinazoline derivatives can be synthesized and evaluated as inhibitors of cancer cell proliferation, with some analogs demonstrating significant activity against cell lines such as MCF-7 and SW480 . The presence of a halogen at the 6-position of the quinazoline ring is known to improve these anticancer effects, making this building block essential for constructing targeted compound libraries . Its primary mechanism of action in resultant compounds is often through the inhibition of key kinases like the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Please refer to the available Safety Data Sheet (SDS) and handle with appropriate personal protective equipment.

Properties

IUPAC Name

6-bromo-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYWPPKPTICBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279840
Record name 6-Bromo-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-59-5
Record name 5426-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 6-Bromo-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 6-position and a methyl group at the 2-position offers a valuable building block for the synthesis of novel therapeutic agents. This document details a reliable and efficient two-step synthetic pathway, starting from 5-bromoanthranilic acid. Furthermore, a comprehensive overview of the analytical techniques employed for the structural elucidation and purity assessment of the target compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing both the theoretical underpinnings and practical, field-proven insights for the successful preparation and characterization of this important molecule.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse and potent biological activities.[1] The rigid bicyclic structure of the quinazolinone core serves as a versatile template for the design of molecules that can interact with a wide array of biological targets. The derivatization of this core at various positions has led to the development of compounds with applications as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.

The subject of this guide, this compound, incorporates several key structural features that make it a particularly interesting candidate for further chemical exploration. The bromine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The methyl group at the 2-position is a common feature in many bioactive quinazolinones and can influence the molecule's interaction with its biological target.

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, followed by a thorough discussion of its characterization. The causality behind experimental choices will be explained, and the protocols are designed to be self-validating systems for reproducible results.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthetic route to this compound proceeds through a two-step sequence starting from 5-bromoanthranilic acid. This method involves the initial formation of a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.

Synthesis_Pathway 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid Intermediate 6-Bromo-2-methyl-3,1-benzoxazin-4-one 5-Bromoanthranilic_Acid->Intermediate Step 1: Cyclization Acetic_Anhydride Acetic Anhydride Final_Product This compound Intermediate->Final_Product Step 2: Amination Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Experimental_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation Reactants_1 5-Bromoanthranilic Acid + Acetic Anhydride Reaction_1 Reflux Reactants_1->Reaction_1 Workup_1 Removal of Excess Acetic Anhydride & Trituration Reaction_1->Workup_1 Intermediate 6-Bromo-2-methyl-3,1-benzoxazin-4-one Workup_1->Intermediate Reactants_2 Intermediate + Ammonium Acetate in Glacial Acetic Acid Intermediate->Reactants_2 Reaction_2 Reflux Reactants_2->Reaction_2 Workup_2 Precipitation in Ice Water & Filtration Reaction_2->Workup_2 Purification Recrystallization Workup_2->Purification Final_Product This compound Purification->Final_Product

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. The strategic incorporation of a bromine atom at the 6-position and a methyl group at the 2-position, as in 6-Bromo-2-methylquinazolin-4(3H)-one, significantly influences the molecule's electronic and steric properties. These modifications can enhance binding affinity, modulate metabolic stability, and fine-tune pharmacokinetic profiles. This guide offers a comprehensive overview of the key physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies required for its thorough characterization. While extensive experimental data for this specific molecule is not widely available in public literature, this document provides expert guidance on its anticipated properties based on related structures and outlines the protocols for their empirical determination.

Molecular Identity and Structural Features

A precise understanding of a compound's molecular identity is the cornerstone of all subsequent physicochemical analysis. For this compound, this begins with its fundamental structural and identifying information.

PropertyValue
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
CAS Number 5426-59-5
IUPAC Name 6-bromo-2-methyl-3H-quinazolin-4-one
InChI Key MNYWPPKPTICBPZ-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Physical Form Expected to be a solid at room temperature.

The structure, depicted below, reveals a bicyclic system consisting of a pyrimidine ring fused to a benzene ring. The bromine atom at position 6 is an electron-withdrawing group, which can influence the acidity of the N-H proton and the overall electron distribution of the aromatic system. The methyl group at position 2 is a small alkyl substituent that can impact steric interactions with target proteins.

Caption: Chemical structure of this compound.

Thermal Properties: Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Expected Properties and Comparative Data

CompoundMelting Point (°C)
This compound Not experimentally determined in surveyed literature.
6-Bromo-2-phenylquinazolin-4(3H)-one283.8 - 286.3[2]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one178 - 180[3]

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

The causality behind this experimental choice lies in its simplicity and effectiveness for obtaining an accurate melting point range with minimal equipment. The convection currents within the Thiele tube ensure uniform heating of the sample.

G A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Assembly: Attach the capillary tube to a thermometer. Immerse in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). B->C D Heating: Gently heat the side arm of the Thiele tube to induce convection currents. C->D E Observation: Record the temperature at which the sample begins to melt (T1) and the temperature at which it is completely liquid (T2). D->E F Result: The melting point is reported as the range T1-T2. E->F

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of this compound is finely ground to a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. This design promotes the circulation of the oil, ensuring a uniform temperature distribution.

  • Observation and Recording: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Solubility Profile

Solubility is a crucial parameter in drug development, influencing dissolution, absorption, and bioavailability. It is typically determined in aqueous buffers at various pH values and in relevant organic solvents.

Expected Solubility and Comparative Data

The quinazolinone scaffold generally exhibits poor aqueous solubility. The presence of the bromine and methyl groups in this compound is expected to further increase its lipophilicity. Therefore, low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is anticipated.

SolventExpected Solubility
WaterVery low
EthanolSlightly soluble
MethanolSlightly soluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its direct measurement of a saturated solution at equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is critical for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract. This compound has an acidic N-H proton and basic nitrogen atoms in the quinazoline ring, making it an amphoteric molecule.

Expected pKa and Comparative Data

For quinazolinone derivatives, the pKa values are influenced by the substituents on the ring system. The electron-withdrawing bromine atom is expected to increase the acidity of the N-H proton. The pKa of various quinazolinone derivatives has been reported to be in the range of 5.78-7.62.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

G A Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol). C Sample Preparation for Analysis: Add a small aliquot of the stock solution to each buffer to create solutions of constant total concentration. A->C B Buffer Preparation: Prepare a series of buffers with a range of known pH values. B->C D UV-Vis Measurement: Record the UV-Vis spectrum for each buffered solution. C->D E Data Analysis: Plot absorbance at a selected wavelength versus pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa. D->E

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a solvent like methanol.

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation: A small, constant volume of the stock solution is added to each buffer solution to achieve the same total drug concentration in each.

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. A wavelength where the absorbance of the ionized and neutral forms differs significantly is chosen for analysis.

  • Data Analysis: The absorbance at the chosen wavelength is plotted against the pH of the buffer. The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation to calculate the pKa.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H and ¹³C NMR Spectral Features

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad signal for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromine substituent.

  • ¹³C NMR: The spectrum will show signals for all nine carbon atoms in the molecule, including the carbonyl carbon at a downfield chemical shift (typically >160 ppm).

Experimental Protocol: NMR Sample Preparation and Analysis

Step-by-Step Methodology:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The raw data is processed by Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a [M+H]⁺ peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state.

Expected Crystal Structure

If suitable single crystals can be grown, X-ray crystallography would reveal the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Experimental Protocol: Crystal Growth and X-ray Diffraction Analysis

Step-by-Step Methodology:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion

This compound is a compound of significant interest in medicinal chemistry. This technical guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While specific experimental values for this molecule are not extensively documented, the provided protocols and comparative data for related compounds offer a solid foundation for researchers to conduct their own empirical investigations. The methodologies outlined herein for determining melting point, solubility, pKa, and for obtaining detailed spectroscopic and crystallographic data are robust and widely accepted in the scientific community. By following these established procedures, researchers can generate the high-quality data necessary to advance their drug discovery and development programs involving this important quinazolinone derivative.

References

Spectroscopic Characterization of 6-Bromo-2-methylquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazolinone scaffolds are of significant interest in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The precise functionalization of the quinazolinone ring system allows for the fine-tuning of pharmacological profiles. 6-Bromo-2-methylquinazolin-4(3H)-one is a key intermediate in the synthesis of more complex derivatives, making its unambiguous structural elucidation paramount for researchers in drug discovery and development.[3][4] This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

The structural framework of this compound, presented below, consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. The bromine atom at the 6-position and the methyl group at the 2-position are key features that influence the spectroscopic and biological properties of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its structural confirmation. The spectra are typically recorded in deuterated solvents like DMSO-d₆.[5]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group. The expected chemical shifts are presented in the table below, with assignments based on analogous structures.[6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.4Broad Singlet1HN-H
~7.95Doublet1HH-5
~7.80Doublet of Doublets1HH-7
~7.50Doublet1HH-8
~2.40Singlet3HCH₃

Interpretation:

  • N-H Proton: The proton attached to the nitrogen at position 3 is expected to appear as a broad singlet at a downfield chemical shift (~12.4 ppm) due to its acidic nature and hydrogen bonding capabilities.

  • Aromatic Protons: The protons on the benzene ring will show a characteristic splitting pattern. The H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet. The H-7 proton will likely appear as a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton is expected to be a doublet.

  • Methyl Protons: The methyl group at the 2-position will give rise to a sharp singlet at approximately 2.40 ppm.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms of this compound are listed below, based on data from similar quinazolinone derivatives.[7][8]

Chemical Shift (δ) ppmAssignment
~162.0C=O (C-4)
~154.0C-2
~148.0C-8a
~137.0C-7
~128.0C-5
~122.0C-8
~120.0C-4a
~118.0C-6
~22.0CH₃

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon (C-4) is the most deshielded, appearing at approximately 162.0 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the region of 118.0-148.0 ppm. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 22.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Medium, BroadN-H Stretch
~1680StrongC=O Stretch (Amide)
~1610MediumC=N Stretch
~1590, 1480Medium-StrongC=C Aromatic Stretch
~830StrongC-H Aromatic Bending (out-of-plane)
~600MediumC-Br Stretch

Interpretation:

  • N-H Stretch: A broad absorption band in the region of 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration, with the broadening due to hydrogen bonding.[7]

  • C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the amide functionality.[9]

  • C=N and C=C Stretches: Absorptions in the 1610-1480 cm⁻¹ range correspond to the stretching vibrations of the C=N and aromatic C=C bonds.[7]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zInterpretation
238/240[M]⁺˙ (Molecular ion)
210/212[M - CO]⁺˙
183/185[M - CO - HCN]⁺˙
104[C₇H₄O]⁺

Plausible Fragmentation Pathway:

M [M]⁺˙ m/z 238/240 M_CO [M - CO]⁺˙ m/z 210/212 M->M_CO - CO M_CO_HCN [M - CO - HCN]⁺˙ m/z 183/185 M_CO->M_CO_HCN - HCN C7H4O [C₇H₄O]⁺ m/z 104 M_CO_HCN->C7H4O - Br

References

Solubility and Stability of 6-Bromo-2-methylquinazolin-4(3H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

6-Bromo-2-methylquinazolin-4(3H)-one belongs to the quinazolinone class of nitrogen-containing heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of any lead compound is critically dependent on its physicochemical properties, primarily its solubility and stability, which govern its bioavailability, formulation feasibility, and shelf-life. This technical guide provides a detailed exploration of the solubility and stability profiles of this compound, offering both theoretical insights and practical experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of quinazolinone-based scaffolds.

Introduction to the this compound Scaffold

The quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous natural alkaloids and synthetic compounds with proven pharmacological value.[4][5] The general stability of the quinazolinone ring system makes it an attractive starting point for developing new therapeutic agents.[4][6] The specific compound, this compound, incorporates a bromine atom at the 6-position of the benzene ring. This halogen substitution can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making its physicochemical characterization essential.

Core Physicochemical Properties

A foundational understanding begins with the basic molecular characteristics of the compound.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[7]
Molecular Weight 239.07 g/mol [7]
Appearance White to off-white crystalline powder (Expected)[8]
CAS Number 5426-59-5[7]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. Like many quinazolinone derivatives, this compound is expected to exhibit poor aqueous solubility due to its rigid, planar heterocyclic structure and the presence of the lipophilic bromine atom.[9]

Theoretical Considerations: Structural Impact on Solubility

The poor water solubility of 4(3H)-quinazolinone derivatives is primarily a function of their molecular structure.[9] These compounds possess a rigid, fused ring system which leads to high crystal lattice energy, making it difficult for water molecules to solvate the individual molecules.[9] The presence of the bromine atom on the benzene ring further increases the molecule's lipophilicity, decreasing its affinity for aqueous media.

However, the quinazolinone scaffold also contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[9] At lower (acidic) pH, these nitrogens can become protonated, leading to an ionized form of the molecule that is significantly more soluble in water.[9][10]

Caption: Factors influencing the solubility of this compound.

Solubility in Common Solvents

Based on data from structurally related compounds, a general solubility profile can be predicted.[8]

Solvent ClassExamplesExpected SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very LowHigh lipophilicity and crystal lattice energy.[8][9]
Polar Protic Methanol, EthanolSlightly SolubleCapable of hydrogen bonding, but the overall lipophilic character limits high solubility.[8]
Polar Aprotic DMSO, DMFSolubleStrong dipole moments effectively disrupt the crystal lattice.[8]
Non-Polar Chloroform, DichloromethaneSoluble"Like dissolves like" principle; compatible with the compound's lipophilic nature.[8]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask technique. This protocol is designed to achieve equilibrium between the dissolved and solid states of the compound.

Rationale: This method ensures that the measured solubility is the true thermodynamic equilibrium solubility, which is crucial for biopharmaceutical classification and pre-formulation studies.

Methodology:

  • Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains after equilibration) to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The duration should be validated by confirming that solubility values do not change at later time points.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid (HCl) start->acid base Base (NaOH) start->base ox Oxidative (H₂O₂) start->ox therm Thermal start->therm photo Photolytic (ICH Q1B) start->photo sample Sample at Multiple Time Points acid->sample base->sample ox->sample therm->sample photo->sample analyze Analyze via Stability-Indicating HPLC sample->analyze evaluate Identify Degradants & Assess Mass Balance analyze->evaluate

References

A Technical Guide to the Rational Design, Synthesis, and Evaluation of Novel 6-Bromo-Quinazolinone Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth technical overview of the discovery process for a new series of 6-bromo-quinazolinone analogs. We will explore the strategic rationale for selecting this particular scaffold and substitution pattern, detail the synthetic methodologies, present a robust protocol for biological evaluation, and analyze the resulting structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering a field-proven framework for advancing novel quinazolinone-based compounds from conceptualization to preliminary biological validation.

The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone core, a fusion of benzene and pyrimidinone rings, is recognized as a "privileged structure" in medicinal chemistry.[5] This designation is earned by its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological effects.[3][4][6] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[2][3][7][8]

The success of FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib, all of which feature the quinazoline core and target tyrosine kinases in cancer therapy, validates the scaffold's therapeutic potential.[7] The stability and synthetic tractability of the quinazolinone nucleus allow for extensive chemical modification, enabling chemists to fine-tune its pharmacological profile.[2] Our focus is on leveraging this versatile scaffold to develop novel analogs with enhanced potency and selectivity.

The Strategic Importance of 6-Bromo Substitution

The rationale for incorporating a bromine atom at the 6-position of the quinazolinone ring is twofold, grounded in established medicinal chemistry principles.

  • Enhancement of Potency: Halogen substitution is a classic strategy for improving the biological activity of a lead compound. Studies have consistently shown that the presence of a halogen, particularly at the 6-position of the quinazoline ring, can significantly improve anticancer effects.[7] This is often attributed to favorable electronic properties and the ability to form specific halogen bonds with the target protein, thereby increasing binding affinity.

  • Modulation of Pharmacokinetic Properties: The lipophilicity introduced by the bromine atom can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This modification can enhance membrane permeability and bioavailability, critical factors for a successful drug candidate.

Our hypothesis is that combining the privileged quinazolinone core with a 6-bromo substituent will create a synergistic effect, leading to analogs with potent and targeted biological activity, particularly in the context of oncology.

Synthesis and Characterization of Novel Analogs

The discovery of new chemical entities hinges on a robust and flexible synthetic strategy. Our approach allows for the efficient creation of a diverse library of analogs for biological screening.

Synthetic Workflow and Rationale

The overall synthetic strategy begins with a readily available starting material, 5-bromoanthranilic acid, and proceeds through a key intermediate to yield the final target compounds. This multi-step process is designed for efficiency and versatility, allowing for late-stage diversification.

G A Starting Material (5-Bromoanthranilic Acid) B Intermediate Formation (e.g., 6-Bromo-2-mercapto-3-phenyl -quinazolin-4(3H)-one) A->B Reaction with Phenyl Isothiocyanate C Library Synthesis (Alkylation / Arylation) B->C Reaction with Alkyl/Benzyl Halides D Final Analogs (Purification & Characterization) C->D Purification via Recrystallization

Caption: General Synthetic Workflow for 6-Bromo-Quinazolinone Analogs.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of Intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Compound 5)

  • Rationale: This protocol describes the cyclization reaction to form the core quinazolinone ring system. The use of phenyl isothiocyanate introduces the phenyl group at the 3-position and the mercapto group at the 2-position, which serves as a handle for further diversification. Triethylamine acts as a base to facilitate the reaction.

  • Procedure:

    • To a solution of 5-bromoanthranilic acid (2.16 g, 10 mmol) in absolute ethanol (30 mL), add phenyl isothiocyanate (1.8 mL, 15 mmol) and triethylamine (2 mL).[7]

    • Heat the mixture to reflux at 65°C for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to yield the pure intermediate as a solid (yield: 83.2%).[7]

Protocol 3.2.2: General Procedure for Synthesis of Final Analogs (e.g., Compounds 8a-h)

  • Rationale: This S-alkylation reaction is a versatile method for introducing a wide variety of substituents onto the quinazolinone core at the 2-position thiol. Potassium carbonate is used as a base to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily reacts with various alkyl or benzyl halides.

  • Procedure:

    • Dissolve the intermediate (Compound 5, 1 mmol) in 15 mL of Dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 1.2 mmol) to the solution over 5 minutes with stirring.

    • Add the appropriate alkyl halide or substituted benzyl bromide (1.5 mmol) to the reaction mixture.[7]

    • Heat the mixture to reflux and maintain for 24 hours, monitoring by TLC.

    • After completion, pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, dry it, and recrystallize from ethanol to obtain the pure final analog.[7]

Physicochemical Characterization

The identity and purity of all synthesized compounds were confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra were recorded to confirm the chemical structure. For example, the ¹H-NMR spectrum of a representative compound showed characteristic peaks: a singlet around 8.36 ppm for the quinazoline proton, multiplets between 7.06-7.83 ppm for the aromatic protons, a singlet at 4.38 ppm for the methylene (CH₂) protons, and a singlet at 2.31 ppm for methyl (CH₃) protons.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular weight of the synthesized analogs.

  • Melting Point (MP): Melting points were determined to assess the purity of the final compounds.

Biological Evaluation: Anticancer Activity

Based on the known activities of quinazolinone derivatives, the primary therapeutic area of investigation for our new analogs is oncology.[7][9][10]

Rationale for Cytotoxicity Screening

The initial step in evaluating anticancer potential is to assess the general cytotoxicity of the compounds against cancer cell lines. A primary mechanism for many quinazoline-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase crucial for cell proliferation and survival.[11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime therapeutic target.[11] We selected the MTT assay, a robust and widely used colorimetric method, to quantify the cytotoxic effects of our novel analogs.

G A Cancer Cell Seeding (e.g., MCF-7, SW480) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-48 hours) B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Reading (Spectrophotometer) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Experimental Workflow for In Vitro MTT Cytotoxicity Assay.

Protocol: MTT Cytotoxicity Assay
  • Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell death induced by the test compounds.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, SW480 colon cancer) into 96-well plates at an appropriate density and incubate to allow for cell attachment.[11]

    • Compound Treatment: Treat the cells with serially diluted concentrations of the synthesized 6-bromo-quinazolinone analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).[11]

    • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Results and Structure-Activity Relationship (SAR) Analysis

The cytotoxic activity of a representative set of analogs was evaluated against MCF-7 and SW480 cancer cell lines. The results, presented as IC₅₀ values, are summarized below.

Compound IDR Group (Substitution at 2-position)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
Data adapted from a systematic study on similar scaffolds.[12]

Analysis of SAR:

The data reveals critical insights into the structure-activity relationship of this series.[13]

  • Aliphatic vs. Aromatic Substituents: Analogs with aliphatic chains at the 2-position (8a, 8b) demonstrated significantly higher potency against both cell lines compared to those with aromatic benzyl groups (8c, 8d).[12][13]

  • Alkyl Chain Length: Among the aliphatic analogs, the n-butyl derivative (8a) was the most potent, suggesting that a four-carbon linker is optimal for activity in this series.[13]

  • Selectivity: The cytotoxic results from testing potent compounds like 8a on normal cell lines showed significantly higher IC50 values, providing compelling evidence of selectivity between tumorigenic and non-tumorigenic cells.[13]

Mechanistic Insights via Computational Modeling

To rationalize the observed biological activity and guide future design, we employed computational methods to explore the potential mechanism of action.

Molecular Docking Workflow

  • Rationale: Molecular docking was performed to predict the binding mode of our most active compounds within the ATP-binding site of EGFR, a plausible biological target.[7][10] This provides a structural basis for the observed SAR and helps identify key molecular interactions.

G A Prepare Receptor (EGFR Crystal Structure) C Define Binding Site (ATP-binding pocket) A->C B Prepare Ligand (3D structure of Analog) D Run Docking Algorithm B->D C->D E Analyze Poses & Binding Interactions D->E

Caption: Workflow for Molecular Docking Studies.

Docking studies revealed that potent analogs like 8a fit snugly into the EGFR active site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby inhibiting the kinase's function.

Conclusion and Future Directions

This guide outlines a successful, integrated strategy for the discovery of novel 6-bromo-quinazolinone analogs. We have demonstrated a versatile synthetic route and a robust biological evaluation cascade. Our initial findings indicate that S-alkylation of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one core, particularly with short aliphatic chains, yields compounds with potent and selective anticancer activity.[12][13]

Future work will focus on:

  • Expanding the library of analogs to further probe the SAR.

  • Conducting in-depth mechanistic studies to confirm EGFR inhibition and explore other potential targets.

  • Optimizing the ADME properties of the most promising lead compounds to advance them toward in vivo testing.

The 6-bromo-quinazolinone scaffold continues to be a rich source of potential therapeutic agents, and the methodologies described herein provide a solid foundation for their continued development.

References

An In-Depth Technical Guide to the In Silico Modeling of 6-Bromo-2-methylquinazolin-4(3H)-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Convergence of a Privileged Scaffold and Predictive Science

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific derivative, 6-Bromo-2-methylquinazolin-4(3H)-one, and its analogues have shown notable potential, particularly in the realms of antimicrobial and anti-inflammatory applications.[1] To rationally explore and optimize the therapeutic potential of this molecule, in silico modeling has become an indispensable tool. It allows researchers to navigate the complexities of molecular interactions with high precision, saving significant time and resources compared to traditional laboratory screening.[5]

This guide provides a comprehensive, technically-grounded walkthrough of a robust in silico workflow designed to elucidate the binding mechanisms of this compound. We will move beyond a simple recitation of steps to explore the fundamental causality behind each methodological choice, from initial target selection to the dynamic simulation of a protein-ligand complex. This document is intended for researchers, scientists, and drug development professionals seeking to apply or better understand computational techniques in their own discovery pipelines.

Section 1: The Strategic Framework of In Silico Investigation

At its core, our computational strategy is a multi-step process designed to progressively refine our understanding of the ligand's behavior. We begin with a broad search for potential binding modes and affinities and culminate with a detailed, dynamic analysis of the most promising interaction. This hierarchical approach ensures computational efficiency and methodological rigor.

The rationale is to use faster, less computationally expensive methods like molecular docking to screen possibilities and then apply more rigorous, time-intensive methods like Molecular Dynamics (MD) simulations to validate and explore the most promising candidates.[6]

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Pose Prediction cluster_md Phase 3: Dynamic Validation cluster_adv Phase 4: Advanced Analysis Target_ID Target Identification (e.g., COX-2, EGFR) Docking Molecular Docking (e.g., AutoDock Vina) Target_ID->Docking Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking Analysis_Dock Pose & Score Analysis Docking->Analysis_Dock MD_Sim Molecular Dynamics (e.g., GROMACS) Analysis_Dock->MD_Sim Select Best Pose Analysis_MD Trajectory Analysis (RMSD, Stability) MD_Sim->Analysis_MD Pharm Pharmacophore Modeling Analysis_MD->Pharm ADMET ADMET Prediction Analysis_MD->ADMET Docking_Protocol Input Inputs: - Prepared Receptor (.pdbqt) - Prepared Ligand (.pdbqt) Grid Define Search Space (Grid Box Generation) Input->Grid Config Create Configuration File (receptor, ligand, coordinates, size) Input->Config Grid->Config Run Execute AutoDock Vina Config->Run Output Outputs: - Poses & Affinities (.pdbqt) - Log File (.txt) Run->Output Analyze Analyze Results (Visualize Poses, Check H-Bonds) Output->Analyze MD_Protocol Input Input: Best Docked Pose (Protein-Ligand Complex) Topology Generate Topology (Force Field Parameters) Input->Topology Solvate Solvation (Add Water Box) Topology->Solvate Ionize Add Ions (Neutralize System) Solvate->Ionize Minimize Energy Minimization Ionize->Minimize Equilibrate Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

References

Methodological & Application

Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis commences from the readily available precursor, 5-bromoanthranilic acid. This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions.

The synthetic strategy outlined herein follows a well-established and robust two-step process: the initial N-acetylation of 5-bromoanthranilic acid followed by a cyclocondensation reaction. This method is favored for its operational simplicity and generally good yields.

Reaction Scheme

The overall transformation from 5-bromoanthranilic acid to this compound is depicted below:

Step 1: N-Acetylation

5-Bromoanthranilic acid is first acylated on the amino group using acetic anhydride. This reaction forms N-(5-bromo-2-carboxyphenyl)acetamide.

Step 2: Cyclocondensation

The intermediate is then subjected to cyclizing conditions, typically by heating in the presence of a dehydrating agent like acetic anhydride, to form an intermediate benzoxazinone, which subsequently rearranges to the final quinazolinone product.[3][5]

Mechanistic Insights

The synthesis of the quinazolinone core from anthranilic acid and acetic anhydride proceeds through a well-understood mechanism. The initial step is a nucleophilic attack of the amino group of 5-bromoanthranilic acid on one of the carbonyl carbons of acetic anhydride, leading to the formation of the N-acetylated intermediate and acetic acid as a byproduct.

In the second stage, under heating, the N-acetylated intermediate undergoes an intramolecular cyclization. The carboxylic acid group attacks the amide carbonyl, and subsequent dehydration, facilitated by acetic anhydride, leads to the formation of a 2-methyl-6-bromo-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone is often not isolated and, upon further heating, can rearrange to the more stable quinazolinone tautomer. In the presence of an ammonia source, the benzoxazinone can be opened and re-closed to form the quinazolinone.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
5-Bromoanthranilic acidC₇H₆BrNO₂216.0310.0 gSigma-Aldrich
Acetic Anhydride(CH₃CO)₂O102.0950 mLFisher Scientific
EthanolC₂H₅OH46.07As neededVWR
Deionized WaterH₂O18.02As needed---
Sodium BicarbonateNaHCO₃84.01As needed---

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

Part 1: Synthesis of 2-Acetamido-5-bromobenzoic acid (Intermediate)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoanthranilic acid (10.0 g, 46.3 mmol).

  • In a fume hood, carefully add acetic anhydride (20 mL, 212 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain it for 2 hours with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The starting material should be consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold deionized water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Filter the resulting white precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the collected solid in a vacuum oven at 60 °C to a constant weight. The product is 2-acetamido-5-bromobenzoic acid.

Part 2: Synthesis of this compound

  • Place the dried 2-acetamido-5-bromobenzoic acid from the previous step into a 250 mL round-bottom flask.

  • Add acetic anhydride (30 mL, 318 mmol).

  • Heat the mixture to reflux for 4 hours.[3] The solid will dissolve, and the solution will turn a pale yellow.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into 300 mL of crushed ice with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with a cold 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.[6]

  • Dry the purified product in a vacuum oven.

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

Visual Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Cyclocondensation cluster_purification Purification 5_Bromoanthranilic_Acid 5-Bromoanthranilic Acid Acetylation React with Acetic Anhydride 5_Bromoanthranilic_Acid->Acetylation Intermediate 2-Acetamido-5-bromobenzoic Acid Acetylation->Intermediate Cyclization Reflux in Acetic Anhydride Intermediate->Cyclization Product This compound Cyclization->Product Recrystallization Recrystallize from Ethanol Product->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound from 5-bromoanthranilic acid. The procedure is straightforward, utilizing common laboratory reagents and techniques. The resulting product is a versatile intermediate for the development of novel therapeutic agents and other functional organic molecules.

References

Application Notes & Protocols for 6-Bromo-2-methylquinazolin-4(3H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1][2][3] Its versatility allows for strategic modifications that can tune its interaction with various biological targets, leading to potent and selective therapeutic agents.[4] This document provides a comprehensive guide for researchers on the utilization of a specific derivative, 6-Bromo-2-methylquinazolin-4(3H)-one, as a foundational molecule in the discovery of novel anticancer agents. We will delve into the rationale for its selection, protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action, with a focus on the inhibition of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.[5][6][7]

Introduction: The Quinazolinone Scaffold in Oncology

Quinazolinone and its derivatives have attracted significant attention in oncology due to their broad pharmacological activities.[1][2] Over two decades, more than 20 drugs containing a quinazoline or quinazolinone core have received FDA approval for anti-tumor applications.[1] Prominent examples like Gefitinib, Erlotinib, and Lapatinib validate the therapeutic potential of this scaffold, primarily through the inhibition of protein tyrosine kinases.[3][8]

The quinazolinone core acts as a versatile backbone for several reasons:

  • Structural Rigidity and Planarity: The fused bicyclic system provides a defined orientation for substituents to interact with target proteins.

  • Hydrogen Bonding Capacity: The nitrogen atoms and the carbonyl group can act as hydrogen bond acceptors and donors, crucial for binding to the ATP-binding pocket of kinases.[9]

  • Synthetic Tractability: The synthesis of the quinazolinone core is well-established, allowing for the efficient generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][10]

The specific compound, This compound , is a strategic starting point. The presence of a halogen atom, specifically bromine at the 6-position, is known to enhance anticancer activity in many quinazoline derivatives.[11][12] This modification can improve hydrophobic interactions within the target's binding site and potentially alter the electronic properties of the molecule, enhancing its inhibitory potential.[11]

General Workflow for Anticancer Agent Discovery

The process of evaluating a new chemical entity (NCE) like this compound or its derivatives follows a structured pipeline. This workflow is designed to efficiently screen for activity, elucidate the mechanism of action, and identify promising lead compounds for further development.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary Assays & Mechanism of Action cluster_2 Phase 3: Lead Optimization Compound Synthesis of This compound & Derivatives Viability Cell Viability Assay (e.g., MTT/XTT) Determine IC50 Compound->Viability Test on Cancer Cell Lines Apoptosis Apoptosis Assay (Annexin V/PI) Confirm Programmed Cell Death Viability->Apoptosis Active Compounds Kinase In Vitro Kinase Assay (e.g., EGFR, PI3K) Identify Molecular Target Apoptosis->Kinase SAR Structure-Activity Relationship (SAR) Studies Kinase->SAR Confirmed Hits Lead Lead Compound Identification SAR->Lead

Caption: High-level workflow for screening quinazolinone derivatives.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical first step. While various synthetic routes exist, a common approach involves the reaction of 5-bromoanthranilic acid with an appropriate acylating agent followed by cyclization.[10][11]

Protocol 1: General Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-ones

Causality: This protocol starts with 5-bromoanthranilic acid, which provides the foundational benzene ring and the bromine at the desired position. The reaction with an acid chloride or anhydride introduces the group at the 2-position, and subsequent cyclization with an amine source forms the heterocyclic quinazolinone ring.

  • Step 1: Acylation. To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add the desired acid chloride (e.g., acetyl chloride for the 2-methyl derivative) dropwise at 0°C.[13][14]

  • Step 2: Stirring. Allow the reaction mixture to stir at room temperature for 2-4 hours until the formation of the intermediate 2-acylamino-5-bromobenzoic acid is complete (monitor by TLC).

  • Step 3: Cyclization. Add a cyclizing agent, such as ammonium acetate or formamide, and heat the mixture to reflux for 4-6 hours. Alternatively, reacting the acylated intermediate with a primary amine in the presence of a dehydrating agent can yield N-3 substituted derivatives.

  • Step 4: Isolation. Cool the reaction mixture and pour it into ice-cold water. The solid precipitate is the crude product.

  • Step 5: Purification. Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 6-bromo-2-substituted-quinazolin-4(3H)-one.

  • Step 6: Characterization. Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]

Biological Evaluation Protocols

Protocol 2: Cell Viability Assessment (XTT Assay)

Trustworthiness: The XTT assay is a reliable colorimetric method to measure cell viability by assessing the metabolic activity of mitochondria in living cells.[15][16] A decrease in metabolic activity is directly correlated with cell death or growth inhibition caused by the test compound. This protocol includes controls to ensure the validity of the results.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions.

    • Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a known anticancer drug like Cisplatin or Erlotinib (positive control).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. For every 5 mL of XTT labeling reagent, add 0.1 mL of the electron-coupling reagent.[15][18]

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[16]

  • Measurement: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

CompoundCell LineIC₅₀ (µM)
6-Bromo-Derivative 8a MCF-7 (Breast)15.85 ± 3.32
6-Bromo-Derivative 8a SW480 (Colon)17.85 ± 0.92
Erlotinib (Control) MCF-7 (Breast)>50
Cisplatin (Control) MCF-7 (Breast)~5-10
Table based on data for a similar derivative from reference[11][17]. This table serves as an example of data presentation.
Protocol 3: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Causality: A key hallmark of an effective anticancer drug is its ability to induce apoptosis (programmed cell death) rather than necrosis.[19][20] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing critical insight into the compound's cell-killing mechanism.[21]

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC-negative, PI-negative: Live cells.

    • FITC-positive, PI-negative: Early apoptotic cells.

    • FITC-positive, PI-positive: Late apoptotic or necrotic cells.

  • Interpretation: A significant increase in the population of FITC-positive cells upon treatment indicates that the compound induces apoptosis.[22]

Elucidating the Mechanism of Action

Quinazoline derivatives frequently target protein kinases, especially EGFR.[9][23][24] Dysregulation of the EGFR signaling cascade, which includes the downstream PI3K/Akt/mTOR pathway, is a common driver of cancer cell proliferation and survival.[25][26][27][28][29]

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Compound 6-Bromo-Quinazolinone Derivative Compound->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified EGFR-PI3K-Akt signaling pathway.

Protocol 4: In Vitro Kinase Inhibition Assay

Trustworthiness: This protocol directly measures the ability of the compound to inhibit a specific kinase, providing direct evidence of its molecular target. It uses a purified recombinant enzyme and substrate, removing the complexity of a cellular environment.[30][31][32]

  • Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture. For each well, combine:

    • Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Purified recombinant human EGFR kinase (e.g., 50 nM).[30]

    • Specific peptide substrate.

    • Test compound at various concentrations (e.g., 0.01 µM to 10 µM).

  • Initiation: Start the kinase reaction by adding ATP (e.g., γ-³²P-ATP for radioactive detection or unlabeled ATP for antibody-based detection) to a final concentration of 10-100 µM.[30][33]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading dye).[30]

  • Detection of Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.[33]

    • Non-Radioactive Method (e.g., ELISA): Transfer the mixture to an antibody-coated plate that captures the phosphorylated substrate. Detect with a secondary antibody conjugated to an enzyme (like HRP) and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value for kinase inhibition.

Conclusion and Future Directions

This compound serves as an excellent scaffold for anticancer drug discovery. The protocols outlined in this guide provide a systematic framework for its synthesis, initial biological screening, and mechanistic evaluation. Positive results from these assays—specifically, potent cytotoxicity (low IC₅₀), induction of apoptosis, and direct inhibition of a cancer-relevant kinase like EGFR—would validate this chemical series for further investigation.[34] Subsequent steps would involve comprehensive SAR studies, where modifications at the 2- and 3-positions of the quinazolinone ring could be explored to optimize potency, selectivity, and drug-like properties, paving the way for the development of a novel clinical candidate.

References

Application Notes and Protocols for Antimicrobial Screening of 6-Bromo-2-methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Quinazolinone scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant antimicrobial effects.[2][3][4][5] The core structure of quinazolin-4(3H)-one is a versatile pharmacophore, and modifications to this scaffold, such as the introduction of a bromine atom at the 6-position and a methyl group at the 2-position, can modulate its biological activity.[5][6]

This document provides a comprehensive guide to the antimicrobial screening of novel 6-Bromo-2-methylquinazolin-4(3H)-one derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols required to assess the antimicrobial potential of these compounds effectively. We will delve into the rationale behind the chosen screening methods, provide step-by-step instructions for their execution, and discuss the interpretation of the resulting data.

The Scientific Rationale: Why Focus on this compound Derivatives?

The quinazolinone nucleus is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[5] The rationale for investigating this compound derivatives is rooted in established structure-activity relationships (SAR). The presence of a halogen, such as bromine, at the 6-position has been shown to enhance antimicrobial activity.[5][6] Furthermore, substitutions at the 2 and 3 positions of the quinazolinone ring are critical for modulating the antimicrobial and cytotoxic profiles of these compounds.[5]

The proposed mechanism of action for some quinazolinone derivatives involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. This mode of action, akin to that of fluoroquinolones, makes them attractive candidates for further investigation, especially against resistant bacterial strains.[7]

Synthesis of this compound Derivatives: A Brief Overview

The synthesis of the parent compound, this compound, typically begins with 5-bromoanthranilic acid.[6] A common synthetic route involves the reaction of 5-bromoanthranilic acid with acetic anhydride. Subsequent reactions with various amines or other nucleophiles can be employed to generate a library of derivatives with diverse substitutions at the 3-position.

For the purpose of these application notes, we will assume the successful synthesis and purification of a series of this compound derivatives. The purity and structural integrity of each synthesized compound should be rigorously confirmed using standard analytical techniques such as TLC, melting point determination, IR, and NMR spectroscopy before proceeding with antimicrobial screening.[8]

Experimental Protocols for Antimicrobial Screening

The following protocols are designed to provide a robust and reproducible framework for evaluating the antimicrobial activity of your synthesized compounds. Adherence to aseptic techniques is paramount throughout these procedures to prevent contamination and ensure the validity of the results.

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial agents.[1][9][10][11] It provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around a well containing the test compound.

Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Materials and Reagents:
  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans, Aspergillus niger (Fungal))[6][8]

  • Synthesized this compound derivatives

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Gentamicin)

  • Negative control (solvent used to dissolve the compounds, e.g., DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile micropipettes and tips

  • Incubator

  • Laminar flow hood or biosafety cabinet

  • Calipers or a ruler

Step-by-Step Procedure:
  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, inoculate a tube of sterile broth.

    • Incubate the broth at the appropriate temperature (typically 37°C for bacteria and 28-30°C for fungi) until it reaches a turbidity equivalent to the 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the inner wall of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of growth. Repeat this process two more times, rotating the plate approximately 60 degrees each time.

  • Preparation of Wells:

    • Allow the inoculated plates to dry for a few minutes.

    • Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.[1]

  • Application of Test Compounds and Controls:

    • Prepare stock solutions of the synthesized derivatives and the positive control antibiotic at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control, and the negative control into separate wells.[1]

  • Incubation:

    • Allow the plates to stand for a short period (e.g., 30-60 minutes) at room temperature to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate them at the appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.[9]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones of inhibition produced by the test compounds to those of the positive and negative controls.

Protocol 2: Broth Microdilution Assay (Quantitative Screening - Determination of Minimum Inhibitory Concentration, MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[12] This method is considered a gold standard for susceptibility testing and is highly reproducible.[13]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Materials and Reagents:
  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial and/or fungal cultures

  • Synthesized this compound derivatives

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Growth control (broth and inoculum only)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Step-by-Step Procedure:
  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound and positive control at a high concentration (e.g., 1024 µg/mL) in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism as described in the agar well diffusion protocol (0.5 McFarland standard).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Add the standardized inoculum to each well containing the test compound dilutions and the growth control well.

    • The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature for 16-20 hours for bacteria and 24-48 hours for fungi.[13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a plate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth more quantitatively.

Data Presentation and Interpretation

Table 1: Example of Agar Well Diffusion Assay Results
Compound IDTest MicroorganismZone of Inhibition (mm)
Derivative 1 S. aureus18
E. coli12
Derivative 2 S. aureus22
E. coli15
Positive Control S. aureus25
(Ciprofloxacin)E. coli28
Negative Control S. aureus0
(DMSO)E. coli0
Table 2: Example of Broth Microdilution Assay Results (MIC in µg/mL)
Compound IDS. aureusE. coliP. aeruginosaC. albicans
Derivative 1 1664>12832
Derivative 2 83212816
Positive Control
(Ciprofloxacin)10.52N/A
(Fluconazole)N/AN/AN/A4

Interpretation: The results from these assays will allow for a comparative analysis of the antimicrobial activity of the different this compound derivatives. Compounds with lower MIC values are more potent. The data can be used to establish preliminary structure-activity relationships, guiding the design and synthesis of more effective antimicrobial agents.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for the agar well diffusion and broth microdilution assays.

AgarWellDiffusionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Plates Inoculate MHA Plates Inoculum->Plates Wells Create Wells in Agar Plates->Wells AddCompounds Add Test Compounds & Controls to Wells Wells->AddCompounds Incubate Incubate Plates AddCompounds->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones Interpret Interpret Results MeasureZones->Interpret

Caption: Workflow for the Agar Well Diffusion Assay.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis SerialDilutions Prepare Serial Dilutions of Compounds InoculatePlate Inoculate 96-Well Plate SerialDilutions->InoculatePlate Inoculum Prepare Standardized Inoculum Inoculum->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadMIC Visually Read MIC Incubate->ReadMIC Record Record Results ReadMIC->Record

Caption: Workflow for the Broth Microdilution Assay.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the experimental results, the following points are critical:

  • Standardization: Strict adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is essential for reproducibility and inter-laboratory comparison of data.[14][15][16][17][18][19][20][21]

  • Controls: The inclusion of positive, negative, growth, and sterility controls in every experiment is non-negotiable. These controls validate the assay by confirming the viability of the microorganisms, the efficacy of the standard antibiotic, the inertness of the solvent, and the sterility of the media.

  • Replication: Each experiment should be performed in triplicate to ensure the reliability of the data and to calculate standard deviations.

By following these guidelines, researchers can be confident in the accuracy and integrity of their antimicrobial screening results.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the antimicrobial screening of this compound derivatives. A systematic approach, combining qualitative and quantitative screening methods, will enable the identification of promising lead compounds for further development in the fight against antimicrobial resistance.

References

Application Notes & Protocols: A Guide to the Experimental Evaluation of Quinazolinone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating quinazolinone-based enzyme inhibitors. The protocols outlined herein are designed to ensure scientific integrity and provide a robust framework for inhibitor characterization, from initial screening to detailed mechanistic studies.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities often stem from the specific inhibition of enzymes involved in various disease pathways.[3][4] Consequently, the accurate and systematic evaluation of novel quinazolinone derivatives as enzyme inhibitors is a critical step in the drug discovery process.[5] This guide will walk you through the essential experimental workflows, emphasizing the rationale behind each step to ensure the generation of reliable and reproducible data.

Section 1: Foundational Steps - Assay Development and Primary Screening

The journey of evaluating a potential enzyme inhibitor begins with a robust and reliable assay. The choice of assay format is paramount and is dictated by the specific enzyme and the available substrates and detection technologies.

1.1. The Principle of Enzyme Inhibition Assays

The fundamental principle of an enzyme inhibition assay is to measure the enzymatic activity in the presence and absence of a potential inhibitor. The reduction in enzyme activity is indicative of inhibition. A typical assay mixture will contain the enzyme, a substrate that the enzyme acts upon, a buffer to maintain optimal pH, and the test compound.

1.2. Selecting the Right Assay

The selection of an appropriate assay is the cornerstone of a successful screening campaign. Spectrophotometric, fluorometric, and luminescent assays are commonly employed due to their sensitivity, scalability, and compatibility with high-throughput screening (HTS). For instance, in the evaluation of quinazolinone-based α-glucosidase inhibitors, a common method involves monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside, which can be detected spectrophotometrically.[6]

1.3. Protocol: Primary Screening for Enzyme Inhibition

This protocol outlines a general procedure for the primary screening of quinazolinone-based compounds against a target enzyme.

Objective: To identify "hit" compounds that exhibit significant inhibitory activity against the target enzyme at a single concentration.

Materials:

  • Target enzyme

  • Substrate

  • Assay buffer (optimized for the specific enzyme)

  • Quinazolinone compound library (typically dissolved in DMSO)

  • Positive control inhibitor (a known inhibitor of the enzyme)

  • Negative control (DMSO or buffer)

  • 96- or 384-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each quinazolinone derivative, typically at 10 mM in 100% DMSO. From this, create a working solution at the desired screening concentration (e.g., 10 µM) in assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-2 µL) of the compound working solution to the appropriate wells of the microplate.

    • Include wells for the positive control inhibitor at a concentration known to cause significant inhibition.

    • Include wells for the negative control (containing the same concentration of DMSO as the compound wells).

  • Enzyme Addition: Add the enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the signal (absorbance, fluorescence, or luminescence) at regular intervals or at a single endpoint using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_negative_control - Signal_blank))

    • Signal_compound: Signal from the well with the test compound.

    • Signal_negative_control: Signal from the well with DMSO.

    • Signal_blank: Signal from a well with no enzyme.

Visualization of the Screening Workflow:

Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Enzyme_Add Add Enzyme Assay_Plate->Enzyme_Add Pre_Incubate Pre-incubation Enzyme_Add->Pre_Incubate Substrate_Add Add Substrate Pre_Incubate->Substrate_Add Signal_Read Read Signal Substrate_Add->Signal_Read Calc_Inhibition Calculate % Inhibition Signal_Read->Calc_Inhibition Hit_ID Identify Hits Calc_Inhibition->Hit_ID

Caption: A streamlined workflow for the primary screening of enzyme inhibitors.

Section 2: Secondary Screening and Potency Determination (IC50)

Compounds identified as "hits" in the primary screen are subjected to secondary screening to confirm their activity and determine their potency. The most common metric for potency is the half-maximal inhibitory concentration (IC50).[7][8]

2.1. The Significance of IC50

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7][9] It is a crucial parameter for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies.[2]

2.2. Protocol: IC50 Determination

Objective: To determine the concentration of a quinazolinone inhibitor that causes 50% inhibition of the target enzyme.

Materials:

  • Same as for primary screening.

Step-by-Step Procedure:

  • Serial Dilution: Prepare a series of dilutions of the "hit" compound in assay buffer. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: Set up the assay plate as in the primary screen, but with each well containing a different concentration of the inhibitor.

  • Assay Execution: Follow the same steps for enzyme addition, pre-incubation, reaction initiation, and signal detection as in the primary screening protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor at which the curve passes through 50% inhibition.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
QZ-1 α-Glucosidase15.2 ± 1.8
QZ-2 α-Glucosidase5.8 ± 0.7
QZ-3 α-Glucosidase22.1 ± 2.5
Acarboseα-Glucosidase750.0 ± 50.0[6]
QZ-4 Carbonic Anhydrase II8.9 ± 0.9
QZ-5 Carbonic Anhydrase II14.0 ± 1.5
AcetazolamideCarbonic Anhydrase II19.6 ± 1.2[10]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 3: Unraveling the Mechanism of Inhibition - Kinetic Studies

Once the potency of an inhibitor has been established, the next critical step is to understand its mechanism of action (MoA). Enzyme kinetic studies are performed to determine how the inhibitor interacts with the enzyme and its substrate.[10]

3.1. Common Inhibition Mechanisms

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

3.2. Protocol: Enzyme Kinetic Analysis

Objective: To determine the mechanism of inhibition of a quinazolinone compound.

Materials:

  • Same as for IC50 determination.

Step-by-Step Procedure:

  • Experimental Design: A matrix of experiments is performed with varying concentrations of both the substrate and the inhibitor.

  • Assay Execution: For each inhibitor concentration (including zero), perform a series of reactions with a range of substrate concentrations. Measure the initial reaction velocity (rate) for each condition.

  • Data Analysis:

    • Plot the initial reaction velocity versus the substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

    • The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Mixed: Lines intersect in the second quadrant.

      • Uncompetitive: Lines are parallel.

  • Determination of Ki: The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can be determined from the kinetic data.[7] For a competitive inhibitor, Ki can be calculated from the change in the apparent Michaelis constant (Km).

Visualization of Inhibition Mechanisms:

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_I E + I ⇌ EI E_S E + S ⇌ ES → E + P E_I_NC E + I ⇌ EI E_S_NC E + S ⇌ ES → E + P ES_I_NC ES + I ⇌ ESI

Caption: A simplified representation of competitive and non-competitive inhibition.

Section 4: Complementary Techniques - In Silico and Cellular Assays

While in vitro enzyme assays are the cornerstone of inhibitor evaluation, they are often complemented by other techniques to provide a more complete picture of the compound's activity.

4.1. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of enzyme inhibition, docking can be used to:

  • Predict the binding mode of a quinazolinone inhibitor within the active site of the enzyme.[10]

  • Identify key amino acid residues involved in the interaction.

  • Provide a structural basis for the observed SAR.

4.2. Cellular Assays

Ultimately, the goal of drug discovery is to develop compounds that are effective in a biological system. Cellular assays are therefore essential to assess the activity of quinazolinone inhibitors in a more physiologically relevant context. These assays can measure downstream effects of enzyme inhibition, such as changes in cell signaling pathways, apoptosis, or cell proliferation.[3][4]

Conclusion

The experimental evaluation of quinazolinone-based enzyme inhibitors is a multi-faceted process that requires a systematic and rigorous approach. By following the protocols and principles outlined in these application notes, researchers can generate high-quality, reproducible data that will facilitate the identification and optimization of novel therapeutic agents. The integration of in vitro enzyme assays, kinetic studies, and complementary techniques such as molecular docking and cellular assays provides a powerful strategy for advancing the field of drug discovery.

References

Application Note & Protocols: A Framework for Evaluating the Efficacy of 6-Bromo-2-methylquinazolin-4(3H)-one Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad pharmacological potential.[1][2] Derivatives of this core are integral to numerous therapeutic agents, with extensive research highlighting their efficacy as both anticancer and anti-inflammatory agents.[3][4] This application note focuses on a specific derivative, 6-Bromo-2-methylquinazolin-4(3H)-one, and provides a comprehensive strategic framework for evaluating its biological efficacy. We present a tiered approach, beginning with broad primary screening and progressing to detailed mechanistic assays. This document furnishes researchers, scientists, and drug development professionals with detailed, validated protocols for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and anti-inflammatory activity, enabling a robust preclinical evaluation of this promising compound.

Compound Profile and Rationale for Investigation

Compound: this compound Scaffold: Quinazolinone

The quinazolinone core is a bicyclic heterocyclic compound that has been the subject of intensive investigation in medicinal chemistry.[5] Structure-activity relationship studies have consistently shown that substitutions at various positions on the quinazoline ring significantly influence pharmacological activity.[1] Specifically, halogenation at the 6-position, as with the bromo- group in our compound of interest, has been linked to enhanced biological activity in several contexts, including anticancer and anti-inflammatory applications.[6][7]

Given the well-documented therapeutic potential of this chemical class, this guide outlines a logical, multi-faceted approach to characterize the efficacy of this compound. The protocols are divided into two primary investigative arms based on the most prominent activities of quinazolinone derivatives: Oncology and Inflammation .

Strategic Assay Selection Framework

A successful efficacy testing program does not rely on a single assay but rather on a cascade of interconnected experiments that build a comprehensive biological profile of the compound. Our recommended workflow is designed to maximize information while conserving resources, moving from high-throughput screening to more complex, hypothesis-driven mechanistic studies.

The logic is as follows:

  • Primary Screening: First, determine if the compound has any general cytotoxic effect on cancer cells or a general anti-inflammatory effect. These are " go/no-go " decision points.

  • Secondary Mechanistic Assays: If activity is confirmed, the next step is to understand how the compound works. Is it inducing programmed cell death (apoptosis)? Is it halting cell division (cell cycle arrest)? Is it reducing key inflammatory signals?

  • Target Identification & Validation: The final step is to investigate the specific molecular target. Based on extensive literature, the Epidermal Growth Factor Receptor (EGFR) is a common target for quinazolinone-based anticancer agents, making it a prime candidate for investigation.[3][7][8]

Assay_Workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Target Validation A Cytotoxicity Screen (MTT Assay) C Apoptosis Induction (Caspase-Glo 3/7) A->C If Cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) A->D If Cytotoxic B Anti-Inflammatory Screen (Griess Assay for NO) E Cytokine Suppression (ELISA for TNF-α, IL-6) B->E If NO Reduced F EGFR Pathway Inhibition (Cell-Based Assay) C->F D->F

Caption: Tiered workflow for evaluating compound efficacy.

Protocols for Evaluating Anticancer Efficacy

For the following protocols, we recommend using cell lines relevant to cancers where quinazolinones have shown activity, such as lung (A549), breast (MCF-7), or cervical (HeLa) cancer cell lines.[3][9][10]

Protocol 3.1: Primary Cytotoxicity Screening (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.

Materials:

  • This compound (Test Compound)

  • Doxorubicin or Cisplatin (Positive Control)[11]

  • DMSO (Vehicle)

  • Cancer cell line of choice (e.g., A549)

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by serially diluting in complete medium. Do the same for the positive control.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the 2x compound dilutions to the appropriate wells in triplicate. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Recommendation
Cell Density5,000 - 10,000 cells/well
Compound Conc. Range0.1 µM to 100 µM
Incubation Time48 - 72 hours
Absorbance Wavelength570 nm
Protocol 3.2: Mechanistic Insight - Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle of the Assay: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled, clear-bottom 96-well plates

  • Treated cells from a parallel plate set up as in Protocol 3.1

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate exactly as described in Protocol 3.1, using concentrations around the predetermined IC₅₀ value.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.[12]

Protocol 3.3: Mechanistic Insight - Cell Cycle Analysis (Propidium Iodide Staining)

Principle of the Assay: Many cytotoxic compounds function by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cell proliferation.[12] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Propidium Iodide/RNase Staining Buffer

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Protocols for Evaluating Anti-Inflammatory Efficacy

For these protocols, a murine macrophage cell line like RAW 264.7 is a standard and appropriate model. Inflammation is induced using lipopolysaccharide (LPS), a component of gram-negative bacteria.

Protocol 4.1: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

Principle of the Assay: During inflammation, macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[13] This assay quantifies the amount of nitrite in the cell culture supernatant as an indicator of NO production.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • 96-well plates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each well, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage inhibition of NO production by the test compound relative to the LPS-only control.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Ligand EGF Ligand Ligand->EGFR Compound 6-Bromo-2-methyl- quinazolin-4(3H)-one Compound->EGFR Inhibition

Caption: Simplified EGFR signaling pathway targeted by quinazolinones.

References

"analytical methods for detecting 6-Bromo-2-methylquinazolin-4(3H)-one in biological samples"

Author: BenchChem Technical Support Team. Date: January 2026

Quantitative Determination of 6-Bromo-2-methylquinazolin-4(3H)-one in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide for the development and implementation of a robust analytical method for the quantification of this compound in human plasma. Quinazolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As these promising compounds advance through preclinical and clinical development, the need for a sensitive, selective, and reliable bioanalytical method to characterize their pharmacokinetic profile becomes paramount. This guide details a strategic approach to sample preparation and a complete protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, designed to meet the rigorous demands of regulated bioanalysis.

Introduction: The Quinazolinone Scaffold and Bioanalytical Rationale

The quinazolin-4(3H)-one core is a privileged structure in drug discovery, forming the backbone of numerous compounds investigated for a wide array of therapeutic applications.[4][5][6] Derivatives, such as this compound, are synthesized to modulate physicochemical properties and enhance biological activity. Specifically, halogen substitutions, such as the bromine at the 6-position, can significantly influence a compound's metabolic stability and receptor binding affinity, making it a key feature in structure-activity relationship (SAR) studies.[4][7]

To accurately assess the efficacy and safety of such drug candidates, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is essential. This necessitates a bioanalytical method capable of precisely measuring concentrations of the parent drug in complex biological matrices like plasma. LC-MS/MS is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[8] This application note outlines a foundational method for detecting this compound, providing researchers with the necessary protocols to support pharmacokinetic and toxicokinetic studies.

Analyte Properties
PropertyValueSource
Compound Name This compoundJ&K Scientific
CAS Number 5426-59-5J&K Scientific
Molecular Formula C₉H₇BrN₂OJ&K Scientific
Molecular Weight 239.07 g/mol J&K Scientific

Method Development Strategy: A Logic-Driven Approach

The development of a reliable bioanalytical method is a systematic process. The choices made at each step—from sample preparation to detection—are dictated by the physicochemical properties of the analyte and the nature of the biological matrix.

Internal Standard Selection

An appropriate internal standard (IS) is critical for correcting for variability during sample processing and analysis. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-6-Bromo-2-methylquinazolin-4(3H)-one). If a stable isotope-labeled IS is unavailable, a close structural analog with similar chromatographic and ionization behavior should be used. For this protocol, we will propose 6-Bromo-3-methylquinazolin-4(3H)-one (CAS: 57573-59-8) as a suitable analog.[9][10]

Sample Preparation: Isolating the Analyte

The primary challenge in bioanalysis is the removal of endogenous matrix components (proteins, phospholipids, salts) that can interfere with the analysis and damage the analytical column and mass spectrometer.[11] The three most common and effective strategies are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a cold organic solvent (typically acetonitrile or methanol) to the plasma sample to denature and precipitate proteins. While rapid, it is the least clean method and may lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous plasma into an immiscible organic solvent based on its partition coefficient (LogP). This technique provides a much cleaner extract than PPT. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and should be optimized based on analyte polarity.

  • Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of organic solvent. This method is highly effective but also the most time-consuming and expensive to develop.

For this application, we will detail protocols for both Protein Precipitation (for high-throughput screening) and Liquid-Liquid Extraction (for a more robust, validated assay).

graph SamplePreparationWorkflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Workflow of sample preparation techniques.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) Method

This protocol is suitable for rapid analysis where high throughput is prioritized.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • This compound (Analyte)

  • 6-Bromo-3-methylquinazolin-4(3H)-one (Internal Standard)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

Procedure:

  • Prepare Working Solutions: Create stock solutions of the analyte and IS in DMSO (1 mg/mL). Prepare a working IS solution by diluting the stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL. Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the analyte stock solution into blank human plasma.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, standard, QC, or unknown).

  • Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to each tube (except for double blanks).

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Dilution: Add 150 µL of 0.1% formic acid in water to the supernatant to ensure compatibility with the mobile phase. Mix gently.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

This protocol provides a cleaner sample extract, reducing matrix effects and improving assay robustness.

Materials:

  • All materials from Protocol 1

  • Methyl tert-butyl ether (MTBE, LC-MS grade)

  • Ammonium hydroxide (5% in water)

  • Nitrogen evaporator

Procedure:

  • Prepare Working Solutions: As described in Protocol 1.

  • Sample Aliquoting: To a 2.0 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution.

  • pH Adjustment: Add 25 µL of 5% ammonium hydroxide to basify the sample. This ensures the quinazolinone, a weak base, is in its neutral form for efficient extraction into the organic solvent.

  • Extraction: Add 1 mL of MTBE to the tube.

  • Vortex: Vortex mix for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of mobile phase A (see section 4). Vortex briefly to dissolve the residue.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography Conditions
ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes good peak shape and protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with on-column loading.
Gradient 0.0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)A gradient is necessary to elute the analyte and clean the column.
Mass Spectrometry Conditions

The presence of bromine provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful confirmation tool.

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atoms in the quinazolinone ring are readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150°CStandard operating temperature.
Desolvation Temp. 450°CEfficiently removes solvent from droplets.
Gas Flow Instrument DependentOptimize for best signal.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.
MRM Transitions (Hypothetical)

These transitions must be determined empirically by infusing a standard solution of the analyte and IS into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (¹⁹Br) 239.0To be determinedTo be determined
Analyte (⁸¹Br) 241.0To be determinedTo be determined
Internal Standard 239.0To be determinedTo be determined

The product ions would likely result from the fragmentation of the quinazolinone ring structure. The most intense and stable fragment should be chosen for quantification (quantifier), and a second fragment for confirmation (qualifier).


graph AnalyticalMethodology { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Schematic of the LC-MS/MS analytical process.

Method Validation

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from multiple sources.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero standards should be prepared.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples at low, medium, and high concentrations.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage) and in the processed sample.

Conclusion

This application note provides a detailed framework and two distinct protocols for the quantitative analysis of this compound in human plasma. The recommended LC-MS/MS methodology offers the high sensitivity and selectivity required for pharmacokinetic assessments in drug development. While the provided parameters serve as a robust starting point, optimization and full validation must be performed to ensure the method is suitable for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve your synthetic yield and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: I am experiencing a low yield in the first step, the formation of 6-bromo-2-methyl-3,1-benzoxazin-4-one from 5-bromoanthranilic acid and acetic anhydride. What are the possible causes and how can I improve it?

Answer:

A low yield in the formation of the benzoxazinone intermediate is a common issue and can often be attributed to several factors:

  • Incomplete Reaction: The reaction between 5-bromoanthranilic acid and acetic anhydride requires sufficient time and temperature to go to completion. Ensure that the reaction mixture is refluxed for an adequate period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[1]

  • Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis. Ensure that all glassware is thoroughly dried and that the 5-bromoanthranilic acid is anhydrous. Using a fresh, unopened bottle of acetic anhydride is recommended.

  • Sub-optimal Reaction Temperature: While reflux is generally recommended, excessively high temperatures can lead to decomposition of the starting material or product. Ensure the reflux is gentle and controlled.

  • Product Loss During Work-up: The benzoxazinone intermediate can be sensitive to the work-up conditions. After cooling, the product should precipitate out. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. Washing the precipitate with a non-polar solvent in which the product is insoluble, like cold ethanol or petroleum ether, can help remove soluble impurities without significant product loss.

Troubleshooting Protocol:

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a desiccator or a stream of dry nitrogen.

    • Use a fresh bottle of acetic anhydride.

    • Ensure the 5-bromoanthranilic acid is dry. If necessary, dry it in a vacuum oven.

  • Reaction Monitoring:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

    • Monitor the reaction progress every 30-60 minutes using TLC. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 5-bromoanthranilic acid spot and the appearance of a new, less polar spot for the benzoxazinone will indicate reaction progression.

  • Optimized Work-up:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool slowly to room temperature, and then cool it further in an ice bath to maximize precipitation.

    • When filtering the precipitate, use a minimal amount of a cold, non-polar solvent to wash the solid. This will remove residual acetic acid and anhydride without dissolving a significant amount of the product.

Question 2: The conversion of 6-bromo-2-methyl-3,1-benzoxazin-4-one to this compound is sluggish or incomplete. How can I drive the reaction to completion?

Answer:

The final cyclization step to form the quinazolinone ring is a critical, and sometimes challenging, part of the synthesis. Several factors can lead to an incomplete reaction:

  • Choice of Amine Source and Solvent: The most common method for this conversion involves reacting the benzoxazinone intermediate with an amine source. For the synthesis of this compound, where the N3 position is unsubstituted, a source of ammonia is required. Often, this is achieved by using ammonium acetate or by bubbling ammonia gas through the reaction mixture. The choice of solvent is also critical; glacial acetic acid is commonly used as it can act as both a solvent and a catalyst.[1]

  • Reaction Temperature and Time: This step typically requires elevated temperatures to proceed at a reasonable rate. Refluxing in glacial acetic acid is a common condition.[1] Insufficient temperature or reaction time will result in incomplete conversion. Again, TLC monitoring is essential.

  • Hydrolysis of the Benzoxazinone: The benzoxazinone intermediate can be hydrolyzed back to the acylated anthranilic acid in the presence of water, especially at elevated temperatures. Ensuring anhydrous conditions is important.

Troubleshooting Protocol:

  • Reagent and Solvent Selection:

    • If using ammonium acetate, ensure it is of high quality and dry.

    • Consider using a solvent system that favors the reaction. While glacial acetic acid is common, other high-boiling point polar aprotic solvents could be explored, though this would represent a deviation from standard procedures.

  • Optimizing Reaction Conditions:

    • Ensure the reaction is maintained at a consistent reflux temperature.

    • Monitor the reaction by TLC until the benzoxazinone starting material is no longer visible.

    • If the reaction stalls, the addition of a catalytic amount of a stronger acid, like p-toluenesulfonic acid, might facilitate the cyclization, although this should be done cautiously to avoid side reactions.

Question 3: I am observing significant impurity formation alongside my desired product. What are the likely side products and how can I minimize them?

Answer:

Impurity formation can significantly reduce the yield and complicate the purification of this compound. Potential side products and their causes include:

  • Di-acylated Anthranilic Acid: In the first step, if the reaction with acetic anhydride is not carefully controlled, it is possible to get di-acylation on the amino group of 5-bromoanthranilic acid. This can be minimized by using a controlled amount of acetic anhydride and appropriate reaction times.

  • Unreacted Starting Materials: The presence of unreacted 5-bromoanthranilic acid or the benzoxazinone intermediate in the final product is a common issue. This is typically due to incomplete reactions as discussed in the previous questions.

  • Hydrolysis Products: As mentioned, the benzoxazinone intermediate can hydrolyze back to N-acetyl-5-bromoanthranilic acid. If this is present in the final reaction mixture, it can be difficult to separate from the desired product.

  • Over-bromination: While less common when starting with 5-bromoanthranilic acid, if the synthesis starts from anthranilic acid itself, controlling the bromination to achieve mono-substitution at the 5-position is critical. Over-bromination can lead to di-bromo species.[2]

Mitigation and Purification Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the reagents, particularly the acetic anhydride in the first step.

  • Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the synthesis to minimize hydrolysis-related impurities.

  • Reaction Monitoring: Use TLC to ensure the reaction goes to completion, thus minimizing the presence of unreacted starting materials.

  • Recrystallization: The most effective method for purifying the final product is typically recrystallization. A suitable solvent system needs to be determined empirically, but ethanol or a mixture of ethanol and water is often a good starting point.[1] This will help to remove most of the common impurities.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used for purification. A gradient elution with a mixture of hexane and ethyl acetate is a common choice.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis starts with 5-bromoanthranilic acid. This is a two-step process:

  • Formation of the Benzoxazinone Intermediate: 5-bromoanthranilic acid is reacted with acetic anhydride, typically under reflux, to form 6-bromo-2-methyl-3,1-benzoxazin-4-one.[1][3]

  • Formation of the Quinazolinone Ring: The isolated benzoxazinone intermediate is then reacted with a source of ammonia, such as ammonium acetate in glacial acetic acid, to yield the final product, this compound.[1][3]

What are the key starting materials and where can I source them?

The primary starting material is 5-bromoanthranilic acid (also known as 2-amino-5-bromobenzoic acid). This is a commercially available reagent from major chemical suppliers.[4] The other key reagent is acetic anhydride, which is also a common laboratory chemical.

What analytical techniques are recommended for characterizing the final product?

To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for structural elucidation and confirmation. The 1H NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds.[3]

  • Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature values (approximately 213-215 °C for the starting material, 5-bromoanthranilic acid, with the final product having a distinct melting point).

Yield Optimization at a Glance

The following table summarizes reaction conditions from various sources to provide a comparative overview for optimizing your synthesis.

Starting MaterialReagentsSolventTemperatureReported YieldReference
5-Bromoanthranilic AcidAcetic AnhydrideNeatRefluxGood[1][3]
6-bromo-2-methyl-3,1-benzoxazin-4-oneSubstituted AnilinesGlacial Acetic AcidRefluxGood[1][3]
5-Bromoanthranilic Acido-aminobenzoyl chloridePyridineRoom Temp -> Reflux75%[5][6]
2-aminobenzamidesAldehydes, TBHP, fluoresceinCH3OHRoom Temp (Blue LED)Good to Excellent[7]

Synthetic Workflow Diagram

SynthesisWorkflow A 5-Bromoanthranilic Acid C 6-Bromo-2-methyl-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E This compound C->E Glacial Acetic Acid, Reflux D Ammonia Source (e.g., Ammonium Acetate) D->E

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Purification of 6-Bromo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities often originate from unreacted starting materials or byproducts of the cyclization reaction.[1] Depending on your synthetic route, these can include:

  • 5-Bromoanthranilic acid: The primary starting material for many synthetic pathways.[2][3]

  • Acetic anhydride or acetyl chloride: Acylating agents used to introduce the 2-methyl group.

  • Acyclic intermediates: Incomplete cyclization can lead to the presence of N-acetyl-5-bromoanthranilic acid or related open-chain structures.[4]

  • Over-brominated or under-brominated analogs: Depending on the brominating conditions, you might see species with different bromine substitution patterns.

  • Solvents and reagents: Residual solvents like pyridine, ethanol, or acetic acid are also common.[2][5]

Q2: My initial purification by recrystallization isn't giving me the desired purity. What should I try next?

A2: If recrystallization alone is insufficient, column chromatography is the next logical step.[1] This technique is highly effective at separating compounds with different polarities.[1] For very high purity requirements (>99%) or for separating closely related structural analogs, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] Sometimes, a combination of techniques, such as column chromatography followed by a final recrystallization, can yield the best results.[1]

Q3: How do I select the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your desired product and the impurities. For many quinazolinone derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[6][7] You can gradually increase the proportion of the polar solvent to elute your compound.

Troubleshooting Guide: Common Purification Challenges

Challenge 1: Poor Crystallization During Recrystallization

Symptom: The compound oils out or fails to crystallize upon cooling.

Possible Causes & Solutions:

  • Too much solvent was used: This is a common issue where the solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.

  • The chosen solvent is not suitable: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Perform small-scale solubility tests with a range of solvents to find one where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures like ethanol/water.[1][5]

  • Presence of impurities: Certain impurities can inhibit crystal formation.

    • Solution: Try a preliminary purification step like a simple filtration through a plug of silica gel or activated charcoal to remove some impurities before recrystallization.

Challenge 2: Overlapping Bands in Column Chromatography

Symptom: The desired compound co-elutes with impurities, resulting in poor separation.

Possible Causes & Solutions:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the components of your mixture.

    • Solution: Optimize the solvent system using TLC. Aim for a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 and maximizes the separation from impurity spots. A shallower solvent gradient during column chromatography can also improve separation.[1]

  • Column overloading: Too much crude material was loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

  • Improperly packed column: Channeling or cracks in the silica gel bed can lead to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles. Wet packing (slurry packing) is often preferred over dry packing.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent and specific temperatures will need to be optimized for your particular sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., absolute ethanol, ethanol/water mixture)[2][5]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • For further crystallization, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]

Protocol 2: Column Chromatography Purification

This protocol outlines a standard procedure for flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)[6][7]

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack the chromatography column with silica gel using either the dry packing or wet packing method. Equilibrate the column by running the initial eluent through it.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elute the column: Begin elution with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Collect fractions: Collect the eluate in fractions using test tubes or other suitable containers.

  • Monitor the separation: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification Technique Typical Purity Achieved Advantages Disadvantages
Recrystallization >95%Simple, cost-effective, good for removing baseline impurities.[1]May not be effective for separating closely related impurities; solvent selection can be challenging.
Column Chromatography >98%Highly effective for separating compounds with different polarities.[1]Can be time-consuming and requires larger volumes of solvent.
Preparative HPLC >99%Excellent for achieving very high purity and separating isomers.[1]Requires specialized equipment and can be expensive.

Visualizations

Purification Workflow Decision Tree

This diagram illustrates a typical decision-making process for the purification of this compound.

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% final_product Pure Product (>99%) purity_check1->final_product Purity ≥ 98% purity_check2 Check Purity (TLC/HPLC) column_chromatography->purity_check2 prep_hplc Preparative HPLC purity_check2->prep_hplc Purity < 99% purity_check2->final_product Purity ≥ 99% prep_hplc->final_product

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Column Chromatography

This diagram outlines a logical approach to troubleshooting common issues in column chromatography.

Column_Chromatography_Troubleshooting cluster_causes Potential Causes start Poor Separation cause1 Inappropriate Solvent System Optimize with TLC start->cause1 cause2 Column Overloading Reduce Sample Amount start->cause2 cause3 Improperly Packed Column Repack Column Carefully start->cause3

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Troubleshooting Quinazolinone Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of quinazolinone derivatives. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to clarify complex reaction pathways. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and minimize impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yields in Niementowski Quinazolinone Synthesis

Question: My Niementowski reaction, condensing an anthranilic acid with an amide, is consistently resulting in low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Niementowski synthesis are a frequent challenge and can often be attributed to several factors, primarily related to reaction conditions and substrate reactivity.[1]

Underlying Causes & Mechanistic Insights:

  • High Reaction Temperatures: While the Niementowski reaction often requires elevated temperatures to drive the condensation and subsequent cyclization, excessively high temperatures (>130-150°C) can lead to the thermal decomposition of starting materials, particularly substituted anthranilic acids, or the formation of undesired byproducts.[1]

  • Inefficient Cyclization: The reaction proceeds through an intermediate o-amidobenzamide. The cyclization of this intermediate to form the quinazolinone ring can be inefficient, especially with certain substitution patterns on the aromatic ring or the amide.[1]

  • Substrate Reactivity: The electronic nature of the substituents on both the anthranilic acid and the amide play a crucial role. Electron-withdrawing groups on the anthranilic acid can decrease the nucleophilicity of the amino group, slowing down the initial condensation step.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the amide starting material or the quinazolinone product, particularly under harsh temperature and pH conditions.[1]

Troubleshooting & Optimization Protocol:
Potential Cause Recommended Solution Expected Outcome
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or LC-MS. Conversely, if decomposition is suspected, lower the temperature. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields under controlled temperature conditions.[1][2][3]Identification of the optimal temperature for maximum conversion without significant byproduct formation.
Poor Solubility Select a high-boiling point solvent in which both reactants are fully soluble at the reaction temperature. For polar substrates, consider solvents like DMF, DMSO, or Dowtherm A.[1]Enhanced reaction rate and improved yield due to better molecular interaction.
Catalyst Inefficiency While often performed thermally, the addition of a mild acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the dehydration and cyclization steps.Increased rate of cyclization of the o-amidobenzamide intermediate.
Presence of Water Use anhydrous solvents and thoroughly dry all glassware and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1]Minimized hydrolysis of starting materials and products, leading to a cleaner reaction profile and higher yield.
Issue 2: Formation of Quinoline Byproducts in Friedländer Synthesis

Question: I am attempting a Friedländer synthesis to obtain a quinazolinone, but I'm observing the formation of a significant amount of a quinoline derivative. Why is this happening and how can I favor the formation of the desired quinazolinone?

Answer:

The formation of quinoline byproducts is a classic side reaction in syntheses that share similarities with the Friedländer quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][4][5][6]

Mechanistic Explanation:

The Friedländer synthesis and certain quinazolinone syntheses can proceed from similar starting materials or intermediates. If the reaction conditions are not carefully controlled, the reaction pathway can diverge to favor the formation of the thermodynamically stable quinoline ring system. This is particularly prevalent when using 2-aminobenzaldehydes or 2-aminoketones as starting materials.[1]

Workflow for Minimizing Quinoline Formation:

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Condition Optimization cluster_3 Reagent Modification cluster_4 Outcome start Quinoline byproduct detected in Friedländer-type synthesis cond_control Adjust Reaction Conditions start->cond_control Initial approach reagent_select Modify Reagent Choice start->reagent_select Alternative approach temp Lower Reaction Temperature cond_control->temp catalyst Change Catalyst System (e.g., from acid to base or vice versa) cond_control->catalyst active_methylene Use a less reactive active methylene compound reagent_select->active_methylene protecting_group Consider a protecting group on the amino functionality reagent_select->protecting_group end Favored Quinazolinone Formation temp->end catalyst->end active_methylene->end protecting_group->end

Caption: Troubleshooting workflow for quinoline byproduct formation.

Detailed Protocol for Selective Quinazolinone Synthesis:
  • Temperature Control: High temperatures can favor the elimination reactions leading to quinoline formation. Attempt the reaction at the lowest possible temperature that still allows for the conversion to the quinazolinone.

  • Catalyst Selection: The choice of acid or base catalyst is critical. For instance, base-catalyzed reactions (e.g., using NaOH or KOH) might favor the intramolecular cyclization leading to the quinazolinone, whereas strong acid catalysis can promote the dehydration steps that form the quinoline.[4][5][6] Experiment with different catalysts to find the optimal conditions for your specific substrates.

  • Choice of Methylene Compound: The reactivity of the active methylene compound can influence the reaction pathway. A highly reactive methylene compound may favor the initial condensation leading to the quinoline precursor. Consider using a less reactive analogue if possible.

Issue 3: Dimerization or Polymerization of Starting Materials

Question: My reaction is producing a significant amount of high molecular weight, insoluble material, suggesting dimerization or polymerization. What causes this and how can it be prevented?

Answer:

Dimerization or polymerization is often a result of intermolecular reactions competing with the desired intramolecular cyclization. This is particularly common when using highly concentrated reaction mixtures or bifunctional starting materials.[1]

Causality:

  • High Concentration: At high concentrations, the probability of two reactant molecules encountering each other is significantly increased, favoring intermolecular reactions over the intramolecular ring-closing step.[1]

  • Bifunctional Reactants: If a starting material possesses more than one reactive site that can participate in the quinazolinone-forming reaction (e.g., a diamine or a dicarboxylic acid derivative), it can act as a linker between two growing chains, leading to oligomers or polymers.[1]

  • Reactive Intermediates: Highly reactive intermediates formed during the reaction can also undergo self-condensation or react with other starting materials in an undesired manner.

Experimental Strategy to Minimize Polymerization:

Caption: Strategy to favor intramolecular cyclization.

  • High Dilution: Perform the reaction at a much lower concentration by increasing the volume of the solvent. This is a classic technique to favor intramolecular reactions.

  • Slow Addition: If one of the reactants is particularly prone to self-condensation, add it slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reactive species low, thereby favoring its reaction with the other component over itself.

  • Protecting Groups: If using bifunctional starting materials is unavoidable, consider using a protecting group strategy to temporarily block one of the reactive sites, forcing the desired reaction to occur at the unprotected site.

Issue 4: Ring Opening of the Quinazolinone Core

Question: I have successfully synthesized my quinazolinone derivative, but it appears to be degrading during work-up or purification, possibly due to ring opening. What conditions cause this, and how can I handle my product to maintain its integrity?

Answer:

The quinazolinone ring, while generally stable, can be susceptible to hydrolytic cleavage under certain conditions, particularly in the presence of strong acids or bases, and at elevated temperatures.[1][7][8]

Mechanism of Hydrolysis:

Under acidic or basic conditions, the amide bond within the pyrimidine ring can be hydrolyzed, leading to the formation of the corresponding 2-aminobenzamide derivative. This is essentially the reverse of the cyclization step in many quinazolinone syntheses.[7]

Protocol for Stable Product Isolation and Purification:
Step Procedure Rationale
1. Neutralization Promptly neutralize the reaction mixture to a pH of ~7 after the reaction is complete. Avoid prolonged exposure to either strongly acidic or basic aqueous solutions.To minimize the risk of acid- or base-catalyzed hydrolysis of the quinazolinone ring.
2. Extraction Use a suitable organic solvent for extraction and minimize the contact time with the aqueous phase.To efficiently remove the product from the aqueous phase where hydrolysis can occur.
3. Washing Wash the organic layer with a neutral brine solution rather than acidic or basic washes, if possible.To remove any residual acid or base without subjecting the product to harsh pH conditions.
4. Drying & Concentration Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure at a low temperature.To remove water and solvent without thermally degrading the product.
5. Purification For chromatographic purification, use a neutral mobile phase if possible. If acidic or basic modifiers are necessary, use them in the lowest effective concentration and consider using a buffered system.To prevent on-column degradation of the product.

By adhering to these best practices, you can significantly improve the stability and recovery of your synthesized quinazolinone derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Quinazolinones are a cornerstone of medicinal chemistry, forming the scaffold for numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and achieve high yields of pure product.

Overview of the Primary Synthetic Pathway

The most prevalent and reliable method for synthesizing 2-methyl-3-substituted-quinazolin-4(3H)-ones is a two-step procedure starting from anthranilic acid.[4][5]

  • Step 1: Formation of the Benzoxazinone Intermediate. Anthranilic acid is first cyclized by reacting it with acetic anhydride. In this step, acetic anhydride serves a dual purpose: it acetylates the amino group of anthranilic acid and then acts as a dehydrating agent to facilitate the cyclization to form the key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[4][6]

  • Step 2: Amination and Rearrangement. The isolated benzoxazinone intermediate is then reacted with a primary amine. The amine performs a nucleophilic attack on the carbonyl group, leading to the opening of the benzoxazinone ring, followed by cyclization and dehydration to yield the final 2-methyl-3-substituted-quinazolin-4(3H)-one product.[4][7]

This pathway is versatile and accommodates a wide range of primary amines, making it highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies.[2][8]

Visualized General Workflow

References

Technical Support Center: Navigating the Stability of 6-Bromo-2-methylquinazolin-4(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a valued heterocyclic building block in medicinal chemistry, understanding its stability profile is paramount for reproducible and reliable experimental outcomes.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your research.

I. Understanding the Stability Landscape of Quinazolinones

The quinazolinone scaffold is a cornerstone in the synthesis of pharmacologically active molecules.[1][2] While generally considered a stable heterocyclic system, its derivatives, including this compound, are susceptible to degradation under certain experimental conditions. The nature and position of substituents on the quinazolinone ring, along with the solvent, pH, temperature, and light exposure, all play a critical role in the compound's stability.[3]

This guide will walk you through identifying potential degradation pathways and provide actionable solutions to mitigate these stability challenges.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Some suppliers recommend storage at room temperature under an inert atmosphere.[5][6]

Q2: I've prepared a stock solution in DMSO. How should I store it?

A2: While DMSO is a common solvent for creating stock solutions, the stability of quinazolinone derivatives in DMSO can be limited. Studies on similar quinazoline compounds have shown that they can be more stable in aqueous solutions than in DMSO.[3] If you must use DMSO, it is advisable to prepare fresh solutions for each experiment. For short-term storage, store at -20°C or -80°C and minimize freeze-thaw cycles. Always bring the solution to room temperature and ensure everything is redissolved before use. For some quinazolinones, aggregation has been observed in DMSO solutions, so visual inspection is crucial.[3]

Q3: Is this compound sensitive to light?

A3: Yes, photostability is a concern for many quinazoline derivatives. It is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[3] Unprotected exposure to normal room lighting can lead to degradation.[3]

Q4: Can I expect degradation in acidic or basic aqueous solutions?

A4: Yes, the quinazolinone ring system can be susceptible to hydrolysis under both acidic and basic conditions, particularly with heating. While stable in cold, dilute acidic or alkaline solutions, boiling can lead to decomposition.[1] Forced degradation studies on related compounds show significant degradation at elevated temperatures in both 0.1 M HCl and 0.1 M NaOH.

III. Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a problem-oriented approach to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe poor reproducibility in your cell-based or biochemical assays, with IC50 values varying between experiments.

  • Potential Cause: Degradation of the compound in your assay medium. This could be due to the pH of the buffer, incubation time, or temperature.

  • Troubleshooting Workflow:

    Start Inconsistent Assay Results CheckStock Verify Stock Solution Integrity (See Protocol 2) Start->CheckStock AssessMediumStability Assess Stability in Assay Medium (Incubate at 37°C, sample over time) CheckStock->AssessMediumStability AnalyzeSamples Analyze Samples by HPLC (Compare to t=0) AssessMediumStability->AnalyzeSamples DegradationObserved Degradation Observed? AnalyzeSamples->DegradationObserved PrepareFresh Solution: Prepare Fresh Stock Solution for Each Experiment DegradationObserved->PrepareFresh Yes ModifyAssay Solution: Modify Assay Conditions (e.g., reduce incubation time) DegradationObserved->ModifyAssay Yes NoDegradation No Significant Degradation DegradationObserved->NoDegradation No OtherFactors Investigate Other Experimental Variables (e.g., cell density, reagent stability) NoDegradation->OtherFactors

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Solution
  • Symptom: When analyzing a stored solution of your compound by HPLC, you observe additional peaks that were not present in the freshly prepared sample.

  • Potential Cause: The compound is degrading under the storage conditions (solvent, temperature, light exposure).

  • Solution:

    • Characterize Degradation: Use the forced degradation protocols (see Protocol 1) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help you identify the retention times of the degradation products.

    • Optimize Storage: Based on the degradation profile, adjust your storage conditions. For example, if the compound is sensitive to light, store it in the dark. If it is unstable in a particular solvent, consider an alternative. Studies on similar compounds suggest that aqueous solutions stored at room temperature (22°C) in the dark can be stable for several hundred hours.[3]

    • Data Summary for Storage Optimization:

Storage ConditionPotential OutcomeRecommendation
DMSO at Room Temp Potential for degradation over time.Avoid for long-term storage. Prepare fresh.
Aqueous Buffer (Neutral pH) at 4°C Generally more stable than in DMSO.Recommended for short to medium-term storage. Protect from light.
-20°C or -80°C in DMSO/Aqueous Buffer Good for long-term storage.Aliquot to avoid multiple freeze-thaw cycles.
Exposure to Light Photodegradation is likely.Always protect solutions from light.
Issue 3: Loss of Compound Potency Over Time
  • Symptom: A prepared solution of this compound seems to lose its biological activity or measured concentration after a period of storage.

  • Potential Cause: Chemical degradation of the compound.

  • Preventative Measures and Workflow:

    Start Start: New Batch of Compound PrepareStock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Start->PrepareStock Aliquot Aliquot into single-use volumes PrepareStock->Aliquot Store Store at -80°C, Protected from Light Aliquot->Store Use For Experiment: Thaw one aliquot, use immediately, and discard remainder Store->Use End Consistent Potency Use->End

    Caption: Recommended workflow for maintaining compound potency.

IV. Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Sample at various time points. For the solid compound, place the powder in the oven.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7] Maintain a control sample in the dark. Analyze both the light-exposed and dark control samples.

  • Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[11]

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar or non-polar degradants.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound, and also use a PDA detector to screen for degradation products with different UV spectra.

  • Method Validation: The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by showing that the degradation products from the forced degradation study do not co-elute with the parent compound. Peak purity analysis using a PDA detector can confirm this.

V. Summary of Key Stability Considerations

ParameterKey ConsiderationRecommended Action
Solvent Stability can vary significantly. DMSO may not be ideal for long-term storage.Prefer aqueous buffers for working solutions. Prepare fresh solutions when possible.
pH Susceptible to hydrolysis in acidic and basic conditions, especially with heat.Buffer working solutions to a neutral pH if compatible with the assay. Avoid high temperatures.
Temperature Higher temperatures accelerate degradation.Store stock solutions at -20°C or -80°C. Conduct experiments at controlled room temperature unless otherwise required.
Light Prone to photodegradation.Protect all solutions from light using amber vials or foil.

By understanding these key stability factors and implementing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the integrity and reliability of their experiments involving this compound.

VI. References

  • 6-BROMO-3-METHYLQUINAZOLIN-4(3H)-ONE Safety Data Sheets - Echemi. (n.d.). Retrieved from --INVALID-LINK--

  • 3-amino-6-bromo-2-methylquinazolin-4(3H)-one Property. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Austin Publishing Group. Retrieved from --INVALID-LINK--

  • Jadhav, S. B., et al. (2016). Forced degradation studies: A prominent way to develop stability indicating method. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

  • 6-Bromo-3-methylquinazolin-4(3H)-one. (n.d.). Autech. Retrieved from --INVALID-LINK--

  • Stanculescu, I., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4239.

  • 6-Bromo-2,4-dichloroquinazoline | 102393-82-8. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--

  • Rawat, T., et al. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.

  • Rani, S., & Singh, R. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.

  • Asif, M. (2021). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 15(1), 1-17.

  • Al-Omary, F. A. M., et al. (2010). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 67(5), 487-499.

  • 6-BROMO-3-METHYL-3H-QUINAZOLIN-4-ONE AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Saravanan, G., et al. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. E-Journal of Chemistry, 7(4), 1473-1479.

  • This compound, 97% | 5426-59-5. (n.d.). J&K Scientific. Retrieved from --INVALID-LINK--

  • Analytical Techniques In Stability Testing. (2024, March 24). Separation Science. Retrieved from --INVALID-LINK--

  • de A. M. Filho, F., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of the Brazilian Chemical Society, 32(1), 1-14.

  • Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • This compound, min 98%, 1 gram. (n.d.). BroadPharm. Retrieved from --INVALID-LINK--

  • This compound, 98% Purity, C9H7BrN2O, 25 grams. (n.d.). CP Lab Safety. Retrieved from --INVALID-LINK--

  • 6-BROMO-7-METHOXY-2-METHYLQUINAZOLIN-4(3H)-ONE, 99% Purity, C10H9BrN2O2, 1 gram. (n.d.). CP Lab Safety. Retrieved from --INVALID-LINK--

  • S. S. T. C. et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemMedChem, 17(17), e202200257.

  • Mohamed, M. S., et al. (2011). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Bulletin of Faculty of Pharmacy, Cairo University, 49(2), 159-171.

  • 6-Bromo-3-methylquinazolin-4(3H)-one. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • 6-Bromo-4-methylquinazoline. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 6-Bromo-2-phenylquinazolin-4(1H)-one. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 6-Bromo-3-methylquinazolin-4(3H)-one. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. International Journal of Research and Review, 10(4), 1-6.

  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • S. S. T. C. et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ResearchGate. Retrieved from --INVALID-LINK--

  • 6-Bromo-3-methylquinazolin-4(3H)-one. (n.d.). Sunway Pharm Ltd. Retrieved from --INVALID-LINK--

  • Hyatt, J. A., & Sk-A. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(11), 901–904.

  • 6-bromo-4-hydroxyquinazoline (C8H5BrN2O). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Solubility of Quinazolinone Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with quinazolinone derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to troubleshoot and overcome the solubility challenges frequently encountered with this important class of compounds. As Senior Application Scientists, we understand that poor solubility is not just an inconvenience; it can be a critical barrier to obtaining accurate, reproducible data and advancing promising candidates.

This resource is structured to help you diagnose the root cause of your solubility issues and implement effective solutions. We will move from foundational concepts to specific troubleshooting scenarios and advanced formulation protocols.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the most common initial questions regarding the solubility of quinazolinone derivatives.

Q1: Why are so many of my quinazolinone derivatives poorly soluble in aqueous buffers?

A: The root of the problem lies in the inherent molecular structure of the quinazolinone scaffold.[1][2] These compounds are characterized by a rigid, fused heterocyclic ring system. This planarity, combined with often lipophilic (fat-loving) substituents necessary for target binding, leads to high crystal lattice energy—meaning the molecules are very stable and tightly packed in their solid state.[1][2] This molecular architecture makes it energetically unfavorable for polar water molecules to effectively surround and dissolve the compound, resulting in limited aqueous solubility. Many of these compounds fall under the Biopharmaceutics Classification System (BCS) as Class II, defined by low solubility and high permeability.[1]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my in vitro assay?

A: This is a crucial distinction for designing and interpreting your experiments.

  • Thermodynamic Solubility is the true, equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, where any excess compound remains as a solid. This value is key for later-stage development, such as formulation for in vivo studies.[3][4][5][6]

  • Kinetic Solubility is more relevant for early-stage discovery and high-throughput screening (HTS).[4][6][7] This is the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated stock solution, typically in Dimethyl Sulfoxide (DMSO).[4] Because you start with the compound already dissolved in DMSO, you can often achieve a temporarily supersaturated state in the aqueous buffer.[3] For most in vitro assays, you are primarily concerned with the kinetic solubility—ensuring your compound stays in solution for the duration of the experiment.

Q3: What are the immediate consequences of poor solubility in my experiments?

A: Ignoring solubility issues can invalidate your results. The consequences include:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[8]

  • Poor Data Reproducibility: Inconsistent precipitation across wells or plates leads to high variability and unreliable Structure-Activity Relationship (SAR) data.[1][8]

  • Assay Interference: Compound aggregates can sometimes inhibit enzymes or interfere with detection systems, leading to false positives, a phenomenon associated with Pan-Assay Interference Compounds (PAINs).[9][10]

  • Biochemical vs. Cell-Based Discrepancies: A compound may appear potent in a biochemical assay (which might tolerate higher DMSO levels) but show no activity in a cell-based assay where it precipitates in the complex culture medium.[8]

  • Low Bioavailability: For in vivo studies, poor aqueous solubility is a primary cause of low and erratic absorption from the gastrointestinal tract.[1][2]

Troubleshooting Guide: From Benchtop Problems to Validated Solutions

This section is formatted to address specific issues you may be encountering during your experiments.

Problem 1: My compound "crashes out" of solution immediately upon dilution from a DMSO stock into my aqueous assay buffer.
  • Probable Cause: This is a classic case of exceeding the compound's kinetic solubility.[1] The rapid solvent switch from 100% DMSO to a highly aqueous environment causes the compound to immediately precipitate.[11]

  • Recommended Solutions (A Tiered Approach):

    • Reduce Final Concentration: The simplest first step is to test a lower final concentration of the compound.[1][12]

    • Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution. Add the DMSO stock to the assay buffer incrementally while vortexing or stirring to avoid localized high concentrations that trigger precipitation.[1][11]

    • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your final assay buffer can significantly increase solubility by reducing the overall polarity of the solvent system.[1][13][14] Be sure to test the tolerance of your assay system to the chosen co-solvent.[8]

    • Adjust Buffer pH: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent.[1] For these weak bases, lowering the pH of the buffer (e.g., from 7.4 to 6.5) can ionize the molecule, dramatically increasing its aqueous solubility.[13][15][16] Conversely, for acidic derivatives, increasing the pH may help. Always verify that the pH change does not affect your target protein or cells.

Problem 2: My compound solution is clear at first, but I see a precipitate after incubating it at 37°C.
  • Probable Cause: This is delayed precipitation, which can be caused by several factors:

    • Temperature Shifts: Some compounds are less soluble at higher temperatures. More commonly, temperature cycling (removing plates from the incubator) can cause compounds to fall out of a supersaturated solution.[11]

    • pH Changes in Incubator: The CO2 atmosphere in a cell culture incubator can acidify the medium, altering the solubility of pH-sensitive compounds.[11]

    • Interactions with Media Components: Over time, the compound may bind to proteins (like serum albumin) or salts in the media, leading to the formation of insoluble complexes.[11]

  • Recommended Solutions:

    • Pre-equilibrate Solutions: Ensure all components (buffer, media, compound dilutions) are pre-warmed to the final assay temperature before mixing.

    • Assess pH Stability: Test the compound's solubility in buffer at the starting pH and after incubation under CO2 conditions to see if a pH shift is the culprit.

    • Reduce Serum Concentration: If using serum in a cell-based assay, try reducing the percentage, as serum proteins can sometimes cause precipitation.

Problem 3: I'm seeing inconsistent results and high variability between replicate wells in my assay.
  • Probable Cause: This is a strong indicator of micro-precipitation. Even if not visible to the naked eye, small, non-homogenous precipitates can lead to a different effective concentration in each well.[1]

  • Recommended Solutions:

    • Microscopic Inspection: Carefully examine the assay plates under a microscope to look for crystalline or amorphous precipitates.[11]

    • Implement a Robust Solubilization Strategy: This issue often requires moving beyond simple co-solvents. The use of surfactants or cyclodextrins (see Advanced Strategies below) is highly recommended to create a stable, homogenous solution.

    • Include a Detergent: For biochemical assays, adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) can prevent aggregation-based inhibition and improve solubility.[10]

Advanced Solubilization Strategies & Protocols

When basic troubleshooting is insufficient, these formulation strategies can provide a robust solution.

Strategy 1: Using Surfactants
  • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles. These structures have a hydrophobic core that can encapsulate the poorly soluble quinazolinone derivative, and a hydrophilic shell that keeps the entire complex dissolved in the aqueous buffer.[14][17]

  • Protocol: Surfactant-Mediated Solubilization

    • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are common choices as they are less likely to denature proteins.[1][14]

    • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the desired concentration of the surfactant (see Table 2).

    • Dissolve Compound: Prepare a high-concentration stock of your quinazolinone derivative in 100% DMSO.

    • Dilute: Slowly add the DMSO stock to the surfactant-containing buffer while vortexing to achieve the final desired concentration. The micelles will form and encapsulate the compound as it is diluted.

Strategy 2: Complexation with Cyclodextrins
  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular buckets," forming an inclusion complex where the lipophilic quinazolinone derivative is held within the cavity, while the water-soluble exterior keeps the complex in solution.[13][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[1][13][20]

  • Protocol: Preparation of a Quinazolinone-Cyclodextrin Inclusion Complex

    • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to make a concentrated stock solution (e.g., 45% w/v).

    • Prepare Compound Stock: Dissolve your quinazolinone derivative in 100% DMSO to make a high-concentration stock (e.g., 10-100 mM).

    • Form the Complex: Add the DMSO compound stock to the HP-β-CD solution (a common ratio is 1 part DMSO stock to 9 parts cyclodextrin solution). Vortex thoroughly.

    • Incubate: Allow the mixture to incubate (e.g., 1-2 hours at room temperature or 37°C) with gentle agitation to facilitate the formation of the inclusion complex.

    • Final Dilution: This complex can now be treated as your stock solution and diluted further into the final assay buffer as needed.

Data & Visualization Summary
Table 1: Troubleshooting Guide Summary
Problem EncounteredProbable Cause(s)First-Line Recommendation(s)Advanced Solution(s)
Immediate PrecipitationExceeded kinetic solubility; rapid solvent exchange.[1][11]Lower final concentration; use serial dilution with vortexing.[1][11]Add a co-solvent (1-5% ethanol/PEG); adjust buffer pH.[1][13]
Delayed PrecipitationTemperature shifts; pH change in incubator; interaction with media.[11]Pre-equilibrate all solutions to assay temperature; check for pH sensitivity.Use a more robust formulation like cyclodextrins.[13]
Inconsistent ResultsMicro-precipitation leading to non-homogenous solution.[1]Visually inspect wells under a microscope.[11]Use surfactants (Tween® 80) or cyclodextrins (HP-β-CD).[1][13]
Potent Biochemically, Inactive in CellsPrecipitation in complex cell culture media.[8]Determine solubility directly in the specific cell media used.Use a cell-compatible formulation like HP-β-CD.[21][22]
Table 2: Common Excipients for Solubility Enhancement
Excipient TypeExampleTypical Starting Concentration (v/v)Key Considerations
Co-solvent Ethanol, Propylene Glycol, PEG 300/4001 - 5%Must test for assay/cellular toxicity. May not be sufficient for very insoluble compounds.[1][14]
Surfactant Polysorbate 80 (Tween® 80), Pluronic® F-680.01 - 0.1%Can interfere with some assays; potential for cell toxicity at higher concentrations.[1][14][23]
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)2.5 - 20% (w/v)Generally low toxicity and high utility. May require pre-incubation to form the complex.[1][13][24]

Diagrams for Clarity

G cluster_start Start: Compound Precipitates on Dilution cluster_tier1 Tier 1: Simple Adjustments cluster_tier2 Tier 2: Formulation Adjustments cluster_tier3 Tier 3: Advanced Formulation cluster_end Goal Start Compound precipitates from DMSO stock into aqueous buffer Lower_C Lower Final Concentration Start->Lower_C Still Precipitates? Optimize_Dilution Optimize Dilution (Serial, Vortexing) Lower_C->Optimize_Dilution Still Precipitates? Success Clear, Homogenous Solution for Assay Lower_C->Success Resolved Add_Cosolvent Add Co-solvent (1-5% Ethanol, PEG) Optimize_Dilution->Add_Cosolvent Still Precipitates? Optimize_Dilution->Success Resolved Adjust_pH Adjust Buffer pH (for ionizable compounds) Add_Cosolvent->Adjust_pH Assay Tolerates? No / Still Precipitates? Add_Cosolvent->Success Resolved Use_Surfactant Use Surfactant (e.g., 0.01% Tween-80) Adjust_pH->Use_Surfactant pH Sensitive? No / Still Precipitates? Adjust_pH->Success Resolved Use_Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Use_Surfactant->Use_Cyclodextrin Assay Interference? Yes / Still Precipitates? Use_Surfactant->Success Resolved Use_Cyclodextrin->Success Resolved

Caption: A decision-making workflow for troubleshooting compound precipitation.

G cluster_system Aqueous System cluster_cd Cyclodextrin (HP-β-CD) cluster_drug cluster_complex Water-Soluble Inclusion Complex cd_outer Hydrophilic Exterior cd_inner Hydrophobic Cavity cd_shape drug_final Quinazolinone drug Poorly Soluble Quinazolinone Derivative drug->cd_shape Forms Complex cd_final

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Refining Protocols for Biological Testing of 6-Bromo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-methylquinazolin-4(3H)-one. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides refined protocols, troubleshooting guidance, and foundational knowledge to ensure the generation of reliable and reproducible data in your biological assays.

Section 1: Compound Handling and Preparation

The validity of any biological data begins with the proper handling and preparation of the test compound. Inconsistencies at this stage are a primary source of experimental irreproducibility.

Frequently Asked Questions & Troubleshooting

Q1: What are the critical physicochemical properties of this compound to consider before starting an experiment?

A1: Understanding the compound's properties is fundamental. It is a synthetic, crystalline powder. Key properties derived from available data are summarized below.[5] Poor aqueous solubility is a common challenge with heterocyclic compounds like this and must be addressed proactively.[6]

PropertyValue / ObservationExperimental Implication
Molecular Formula C₉H₇BrN₂OAffects molecular weight calculations for molarity.
Molecular Weight ~255.07 g/mol Essential for accurate stock solution preparation.
Appearance White to off-white crystalline powderVisual confirmation of compound integrity.
Solubility Very low in water; slightly soluble in methanol, ethanol; soluble in DMSO, DMF.[5]Dictates the choice of solvent for stock solutions. DMSO is standard for in vitro assays.
Stability Store in a cool, dry place. Avoid repeated freeze-thaw cycles.Aliquoting stock solutions is highly recommended to maintain compound integrity.[6]

Q2: My compound is precipitating in the aqueous assay buffer. How can I prepare stable stock solutions and working dilutions to avoid this?

Senior Application Scientist's Insight: The core issue is the transition from a high-concentration organic stock (usually DMSO) to a final, low-concentration aqueous environment. The compound crashes out of solution when the DMSO concentration is diluted too rapidly or beyond the compound's solubility limit in the final buffer.

Recommended Protocol for Stock and Working Solution Preparation:

  • High-Concentration Stock Solution: Prepare a 10-20 mM stock solution in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming to 37°C may assist, but check for compound stability at this temperature first.[6]

  • Intermediate Dilutions: Do not add the high-concentration stock directly to your final assay medium. Perform serial dilutions in 100% DMSO to create intermediate stocks closer to your final testing concentrations.

  • Final Working Solution (Stepwise Dilution):

    • Warm your final assay buffer or cell culture medium to 37°C.[6]

    • While vortexing the aqueous buffer, add the required volume of the appropriate intermediate DMSO stock in a stepwise or drop-wise manner. This gradual addition is crucial for preventing localized high concentrations that lead to precipitation.

    • Crucially, ensure the final concentration of DMSO in your assay does not exceed 0.5%, as higher concentrations can induce solvent-specific toxicity or artifacts. [7]

  • Solubility Validation: Before proceeding with a large-scale experiment, perform a visual solubility test. Prepare the highest concentration of your compound in the final assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C, 1-2 hours). Visually inspect for precipitates against a dark background.[6]

Section 2: Biological Assay Protocols & Troubleshooting

This section details refined protocols for the primary biological activities associated with this compound derivatives.

2.1 Anticancer Activity Evaluation

The quinazolinone scaffold is a known inhibitor of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often dysregulated in cancer.[2][8] Therefore, assessing cytotoxicity against relevant cancer cell lines is a logical starting point.

Q3: I am not observing any cytotoxic effects in my cancer cell line assay. What are the most common reasons?

A3: Beyond the solubility issues detailed in Section 1, several factors could be at play:

  • Incorrect Cell Line: Ensure the cell line used expresses the putative target. For EGFR inhibitors, cell lines with high EGFR expression (e.g., A549, certain breast cancer lines) are appropriate.[8]

  • Insufficient Incubation Time: The compound may require a longer duration to exert its effect. A standard incubation time is 48-72 hours for cytotoxicity assays.[7][9]

  • Assay Sensitivity: The chosen assay may not be sensitive enough. The MTT assay is a measure of metabolic activity, which is an indirect measure of cell viability. If the compound is cytostatic rather than cytotoxic, the signal change may be minimal.[6] Consider assays that measure cell membrane integrity (e.g., LDH release) or apoptosis (e.g., Caspase-Glo).

  • Compound Degradation: Ensure stock solutions are fresh and have been stored correctly.[6]

Q4: My MTT assay results are highly variable between wells and experiments. How can I improve consistency?

A4: The MTT assay, while common, is susceptible to several sources of error.

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette. Edge effects in 96-well plates are common; consider avoiding the outermost wells or filling them with sterile PBS.

  • Variable Formazan Crystal Dissolution: After incubation with MTT, the purple formazan crystals must be fully dissolved. Ensure the solubilization buffer (e.g., DMSO, isopropanol with HCl) is added to all wells and mixed thoroughly until no crystals are visible.

  • Interference from the Compound: Some colored or redox-active compounds can interfere with the MTT assay. Always run a "compound-only" control (no cells) to check for direct reduction of MTT or absorbance at the measurement wavelength.

This protocol is adapted from standard methodologies for assessing the antiproliferative activity of novel chemical entities.[2][9]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stocks. The final DMSO concentration must not exceed 0.5%.[7] Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with 0.5% DMSO) and positive control (a known cytotoxic drug like Doxorubicin or Erlotinib) wells.[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly with a plate shaker for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Readout seed Seed Cells in 96-Well Plate adhere Incubate 24h for Adhesion seed->adhere treat Treat with Compound Dilutions adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent (4h Incubation) incubate_treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis (IC50 Calculation) read->analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

2.2 Anti-inflammatory Activity Evaluation

Derivatives of 6-bromo-quinazolinone have demonstrated significant anti-inflammatory properties.[1][10] The standard method for in vivo screening is the carrageenan-induced paw edema model in rats.[2]

Q5: My results from the carrageenan-induced paw edema model are inconsistent. What should I check?

A5: This in vivo model requires careful standardization.

  • Animal Variation: Use animals of the same sex, strain, and within a tight weight range (e.g., 150-200g).[4] Acclimatize the animals to the laboratory environment for at least a week before the experiment.

  • Carrageenan Injection: The volume and injection site of the carrageenan must be precise. Sub-plantar injection into the right hind paw is standard. Practice the injection technique to ensure consistency.

  • Paw Volume Measurement: Use a plethysmometer for accurate and objective measurement. Ensure the paw is dipped to the same anatomical mark each time.

  • Timing: The timing of compound administration relative to the carrageenan challenge is critical. Typically, the compound is given 60 minutes prior to the challenge.[4] Measurements should be taken at consistent time points (e.g., 1, 2, 3, and 4 hours post-challenge).

This protocol is based on established methods for evaluating anti-inflammatory agents.[2][11] All animal experiments must be approved by an Institutional Animal Ethics Committee.[11]

  • Animal Grouping: Divide rats (Sprague-Dawley, 150-200g) into groups (n=6 per group):

    • Group 1: Control (Vehicle, e.g., 0.5% CMC solution).

    • Group 2: Standard (e.g., Indomethacin, 10 mg/kg).

    • Group 3+: Test (this compound at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

AntiInflammatory_Workflow cluster_setup Setup cluster_exp Experiment (T=0 to T+4h) cluster_analysis Analysis group Group & Acclimatize Rats baseline Measure Baseline Paw Volume group->baseline admin T-60min: Administer Compound/Vehicle baseline->admin inject T=0: Inject Carrageenan admin->inject measure T+1h, 2h, 3h, 4h: Measure Paw Volume inject->measure calc Calculate % Inhibition of Edema measure->calc stat Statistical Analysis (vs. Control) calc->stat

Caption: Workflow for the in vivo anti-inflammatory assay.

2.3 Antimicrobial Activity Evaluation

Several 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown significant antibacterial and antifungal activity.[1]

Q7: How do I accurately determine the Minimum Inhibitory Concentration (MIC)?

A7: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7] The broth microdilution method is standard.

  • Inoculum Density: Standardizing the initial bacterial or fungal inoculum is critical. A 0.5 McFarland standard is typically used to prepare the inoculum suspension.

  • Solvent Effects: As with other assays, the final DMSO concentration must be controlled and a vehicle control well must be included to ensure the solvent itself is not inhibiting growth.

  • Endpoint Reading: Growth can be assessed visually, but for objective data, reading the optical density (e.g., at 600 nm) with a microplate reader is preferred. The MIC is the lowest concentration that shows a significant reduction in growth compared to the control.[7]

This is a good initial screening method to assess the zone of inhibition.[1]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard. Spread the inoculum evenly over the surface of the agar plates.

  • Well Preparation: Using a sterile borer, create uniform wells (e.g., 6 mm diameter) in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound at a specific concentration (dissolved in DMSO) into the wells. Also include a negative control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters.

Section 3: Essential Quality Control (QC) in Biological Testing

Q8: What are the absolute essential QC steps I should implement when testing a novel compound like this?

A8: A robust QC system validates the entire experimental process, from raw materials to final data.[12]

Senior Application Scientist's Insight: Think of QC as a series of checkpoints. Each one validates a specific part of your workflow. Skipping them introduces uncertainty. For example, without a positive control, you can't know if your assay system is working correctly. Without a vehicle control, you can't distinguish compound effects from solvent effects.

Mandatory QC Checks for Biological Assays:

QC CheckPurposeAssay Application (Example)
Purity & Identity of Compound To confirm you are testing the correct, unadulterated molecule.All assays. Should be confirmed by the supplier (e.g., via NMR, Mass Spec, HPLC).
Vehicle Control To measure the effect of the solvent (e.g., DMSO) on the assay system.All assays. Essential for normalizing data.
Positive Control To confirm the assay is working as expected and can detect a known effect.MTT Assay: Doxorubicin. Anti-inflammatory: Indomethacin. Antimicrobial: Ciprofloxacin.
Negative/Untreated Control To establish the baseline response of the biological system.All assays. Represents 100% viability or 0% inhibition.
Assay Performance Metrics (Z'-factor) To quantify the suitability of an assay for high-throughput screening. A Z'-factor > 0.5 is considered excellent.[15]Primarily for HTS, but the principle of having a large signal window is broadly applicable.
Instrument Calibration To ensure measurement devices (pipettes, plate readers) are accurate.All assays. Follow a regular maintenance and calibration schedule.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one. As Senior Application Scientists, we have compiled this resource to address common challenges encountered in the laboratory and during pilot-scale production, ensuring a robust and reproducible synthetic process.

I. Core Synthesis Pathway & Considerations

The most prevalent and scalable synthetic route to this compound commences with 5-bromoanthranilic acid. The general two-step process involves the formation of a benzoxazinone intermediate, followed by cyclization with an appropriate nitrogen source.

A widely adopted method involves the acylation of anthranilic acid, which then undergoes ring closure to form a 1,3-benzoxazin-4-one intermediate. This intermediate is subsequently reacted with an amine to yield the desired 4(3H)-quinazolinone derivative.[1]

II. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section is designed to address specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of 6-Bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate)

  • Question: We are experiencing a significant drop in yield for the intermediate, 6-bromo-2-methyl-3,1-benzoxazin-4-one, upon scaling up the reaction from lab to pilot scale. What are the likely causes and how can we mitigate this?

  • Answer: Low yields during the scale-up of the benzoxazinone intermediate synthesis are often multifactorial. Here are the primary aspects to investigate:

    • Suboptimal Reaction Temperature and Time: The cyclization of N-acetyl-5-bromoanthranilic acid is temperature-sensitive. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote side product formation. On a larger scale, heat transfer can be less efficient. A thorough optimization of the heating profile and reaction time is crucial.[2]

    • Inefficient Water Removal: The cyclization reaction to form the benzoxazinone from N-acetyl-5-bromoanthranilic acid is a dehydration process. On a larger scale, the removal of water can be more challenging. Ensure your reaction setup is equipped for efficient water removal, for instance, by using a Dean-Stark apparatus if the solvent system allows.

    • Purity of Starting Material: The purity of the starting 5-bromoanthranilic acid is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Always ensure the starting material meets the required specifications before commencing a large-scale reaction.

Issue 2: Formation of Impurities During Quinazolinone Ring Formation

  • Question: During the final step of reacting 6-bromo-2-methyl-3,1-benzoxazin-4-one with our nitrogen source, we are observing significant impurity formation, complicating the purification of the final product. What are these common side products and how can their formation be minimized?

  • Answer: The reaction of the benzoxazinone intermediate is a critical step where impurities can arise. Common side products often include unreacted starting materials and hydrolysis products.[2] Here’s how to address this:

    • Hydrolysis of the Benzoxazinone Intermediate: The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of moisture. This will revert it back to N-acetyl-5-bromoanthranilic acid. Ensure all solvents and reagents are anhydrous, and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry of the Nitrogen Source: The molar ratio of the nitrogen source (e.g., ammonia or an amine) to the benzoxazinone intermediate is critical. An insufficient amount will result in an incomplete reaction, leaving unreacted starting material. Conversely, a large excess may lead to the formation of other byproducts. A careful optimization of the stoichiometry is recommended.

    • Reaction Temperature Control: As with the first step, temperature control is vital. The reaction should be maintained at the optimal temperature to ensure complete conversion without promoting degradation or side reactions.

Issue 3: Challenges in Product Isolation and Purification

  • Question: We are facing difficulties in isolating a pure sample of this compound at a larger scale. The product seems to be precipitating with impurities. What are the best practices for isolation and purification?

  • Answer: Effective product isolation and purification are key to obtaining a high-quality final product. Here are some proven strategies:

    • Controlled Precipitation/Crystallization: Instead of rapid crashing out of the product, a controlled cooling or anti-solvent addition process is recommended. This will allow for the formation of larger, more uniform crystals, which are typically purer.

    • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is paramount. A good solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing quinazolinone derivatives include ethanol, acetic acid, or mixtures thereof.[3]

    • Washing of the Isolated Product: After filtration, the isolated solid should be washed with a suitable solvent to remove any residual impurities from the surface of the crystals. The wash solvent should be one in which the product is sparingly soluble.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used synthetic pathway starts from 5-bromoanthranilic acid, which is first acetylated and then cyclized to form the intermediate 6-bromo-2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with a suitable nitrogen source, such as ammonia or an amine, to yield the final product.[3][4]

Q2: What are the key safety precautions to consider during the scale-up synthesis?

A2: When scaling up, it is crucial to conduct a thorough safety assessment. Key considerations include:

  • Reagent Handling: Handle all chemicals, especially corrosive reagents like acid anhydrides and potentially toxic solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be aware of any potential exothermic events, especially during the cyclization steps. Ensure the reactor is equipped with adequate cooling capacity to control the temperature.

  • Pressure Build-up: If reactions are conducted in a closed system, monitor for any potential pressure build-up.

Q3: How can we monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of both reaction steps.[3] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the typical yields for the synthesis of this compound?

A4: The yields can vary depending on the specific reaction conditions and the scale of the synthesis. However, with optimized conditions, yields for each step are generally reported to be good to excellent. For instance, some literature procedures for similar quinazolinone syntheses report yields in the range of 75% or higher for individual steps.[5]

Q5: Are there alternative synthetic methods available?

A5: Yes, various methods for the synthesis of quinazolinone derivatives have been developed, including microwave-assisted synthesis, metal-catalyzed reactions, and one-pot procedures.[6] These methods may offer advantages in terms of reaction time and yield, but their scalability should be carefully evaluated for industrial production.

IV. Experimental Workflow & Data

General Synthetic Protocol

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the intermediate.

Step 2: Synthesis of this compound

The 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate is then reacted with a nitrogen source (e.g., formamide or ammonia) in a suitable solvent. The reaction mixture is heated, and the progress is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent like ethanol to afford the purified this compound.[3]

Data Summary Table
ParameterStep 1: Benzoxazinone FormationStep 2: Quinazolinone Formation
Key Reagents 5-bromoanthranilic acid, Acetic anhydride6-bromo-2-methyl-3,1-benzoxazin-4-one, Nitrogen source (e.g., Formamide)
Typical Solvent Acetic Anhydride (neat) or high-boiling inert solventFormamide, Ethanol, Acetic Acid
Reaction Temp. Reflux120-180 °C (solvent dependent)
Monitoring TLC, HPLCTLC, HPLC
Typical Yield >85%>80%
Purification Filtration and washingRecrystallization (e.g., from Ethanol)

V. Visualizing the Process

Synthetic Pathway

Synthesis_Pathway A 5-Bromoanthranilic Acid B 6-Bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate) A->B Acetic Anhydride, Reflux C This compound (Final Product) B->C Nitrogen Source (e.g., Formamide), Heat Troubleshooting_Workflow start Problem Encountered low_yield Low Yield - Check Temp/Time - Ensure Water Removal - Verify Starting Material Purity start->low_yield e.g., Low Intermediate Yield impurities Impurity Formation - Use Anhydrous Conditions - Optimize Stoichiometry - Control Reaction Temp start->impurities e.g., Side Products in Final Step purification_issues Purification Challenges - Controlled Crystallization - Select Optimal Solvent - Thoroughly Wash Product start->purification_issues e.g., Difficulty in Isolation solution Optimized Process low_yield->solution impurities->solution purification_issues->solution

References

Technical Support Center: Mitigating Off-Target Effects of Novel Quinazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with novel quinazolinone derivatives, such as 6-Bromo-2-methylquinazolin-4(3H)-one. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1][2][3] However, the very features that make this scaffold effective also present a significant challenge: the potential for off-target effects. These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and ultimately, clinical failure.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter during your research. It provides not only protocols but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design. While this compound itself has limited publicly available data on specific biological targets, some derivatives have shown antimicrobial and anti-inflammatory activities. The principles and methodologies outlined here are broadly applicable to the entire class of quinazolinone-based small molecules.

Part 1: Understanding and Predicting Off-Target Effects

This section addresses the foundational knowledge required to anticipate and understand the potential for off-target activities with your quinazolinone compound.

FAQ 1: What are off-target effects, and why are they a particular concern for quinazolinone derivatives?

Answer: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[4] This is a critical issue because it can confound experimental results, making it difficult to ascertain whether an observed phenotype is due to the intended "on-target" effect or an unintended "off-target" interaction.[4] For quinazolinone derivatives, this is a particular concern for several reasons:

  • Scaffold Promiscuity: The quinazolinone core is a common feature in inhibitors of ATP-binding proteins, particularly protein kinases.[6][7][8] Given the high structural similarity within the human kinome, a compound designed to inhibit one kinase may inadvertently inhibit several others.[9]

  • Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets. While this can be beneficial, it also increases the complexity of understanding the mechanism of action and the potential for adverse effects.[10][11]

  • Unforeseen Interactions: Off-targets are not limited to the same protein family. A quinazolinone-based compound could interact with GPCRs, ion channels, or other enzyme classes, leading to unexpected biological consequences.[12]

FAQ 2: I have synthesized a novel compound, this compound. How can I predict its potential off-targets before starting expensive cell-based assays?

Answer: Early, in silico prediction is a cost-effective strategy to anticipate potential off-target interactions.[5][12] While not a substitute for experimental validation, these computational approaches can guide your screening strategy.

  • Similarity-Based Approaches: Utilize computational tools to screen your compound against databases of known ligands and their targets. Methods like 2D fingerprint similarity or 3D shape-based screening can identify proteins that bind molecules structurally similar to yours.[12]

  • Panel Docking: Perform molecular docking simulations of your compound against a panel of known off-target proteins, such as a broad array of kinases or a panel of safety-related targets (e.g., hERG channel, CYPs). This can help prioritize which experimental assays to run.[13]

Part 2: Experimental Identification of Off-Target Effects

If you observe an unexpected or difficult-to-interpret phenotype, the following experimental strategies can help you identify whether off-target effects are at play.

FAQ 3: My quinazolinone derivative is showing a potent but unexpected phenotype in my cell-based assay. How do I start investigating this?

Answer: A systematic, multi-pronged approach is essential to dissect on-target versus off-target effects.[4] The initial steps should focus on validating the observation and ruling out common artifacts.

Workflow for Initial Off-Target Investigation

G cluster_0 Phase 1: Validate Phenotype cluster_1 Phase 2: Initial Off-Target Screen cluster_2 Phase 3: Hypothesis Testing A Unexpected Phenotype Observed B Confirm with Dose-Response Curve A->B C Test in Multiple Cell Lines B->C D Use Structurally-Related Inactive Control C->D E Broad Kinase Panel Screen D->E F Phenotypic Screening Panel D->F G Interpret Data & Formulate Hypothesis E->G F->G H Target Engagement Assay (e.g., CETSA) G->H I Genetic Validation (e.g., CRISPR KO) G->I J Confirm Off-Target Hypothesis H->J I->J

Caption: Workflow for investigating unexpected cellular phenotypes.

A crucial step is the use of a negative control —a close chemical analog of your active compound that is inactive against the intended target. If this control compound does not produce the same phenotype, it strengthens the evidence for an on-target effect.[4]

FAQ 4: What are the industry-standard methods for profiling the selectivity of my quinazolinone inhibitor?

Answer: Large-scale screening panels are the gold standard for assessing the selectivity of a small molecule. These services are offered by several contract research organizations (CROs).

Assay TypePrincipleThroughputKey AdvantagesConsiderations
Kinase Panels [14][15][16]Measures inhibition of a large panel of recombinant kinases (e.g., >400) in a biochemical assay.HighComprehensive coverage of the kinome; provides quantitative IC50 or Kd values.In vitro results may not fully translate to a cellular context.
Cell Microarray Analysis [17]Evaluates binding to a wide array of human proteins expressed on the surface of cells.HighAssesses interactions with membrane and secreted proteins in a more physiological context.May not identify intracellular off-targets.
Safety Panels Screens against a panel of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).MediumProactively identifies potential safety liabilities early in development.Focuses on known liabilities, may miss novel off-targets.
FAQ 5: How can I confirm that my compound is engaging its intended target and potential off-targets within a live cell?

Answer: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context.[18][19][20][21] The principle is based on ligand-induced thermal stabilization of the target protein.[19][22]

CETSA Experimental Workflow

CETSA_Workflow start Treat intact cells with compound or vehicle heat Heat cell aliquots to a range of temperatures start->heat lyse Lyse cells to separate soluble and precipitated fractions heat->lyse quantify Quantify remaining soluble target protein (e.g., Western Blot) lyse->quantify plot Plot melt curves to determine thermal shift quantify->plot end Target Engagement Confirmed plot->end

Caption: Simplified workflow for a CETSA experiment.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat cultured cells with your quinazolinone compound at the desired concentration. Include a vehicle-only control (e.g., DMSO).[21]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20][21]

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents) to release the cellular proteins.[22]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated/precipitated proteins.[20]

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your target protein using an antibody-based method like Western Blotting or ELISA.[18]

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates that your compound is binding to and stabilizing the protein.[22]

This method can be applied to both your intended target and any suspected off-targets identified from screening panels.

FAQ 6: I need an unbiased approach to discover all potential off-targets. What are my options?

Answer: For an unbiased, proteome-wide view of your compound's interactions, Chemical Proteomics is the method of choice.[10][11][23][24] These techniques aim to identify the full spectrum of proteins that your compound interacts with in a cellular lysate or even in live cells.[24][25]

Common chemical proteomics strategies include:

  • Affinity-Based Methods: Your compound is immobilized on a solid support (like beads) and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[11][25]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to map the inhibitory profile of your compound.[24]

While powerful, these methods are technically complex and may require specialized expertise in probe synthesis and mass spectrometry.[23][24]

Part 3: Mitigating and Validating Off-Target Effects

Once potential off-targets have been identified, the next step is to confirm their relevance and, if necessary, mitigate their effects.

FAQ 7: A kinase screen showed that my compound inhibits several related kinases. What are my next steps?

Answer: This is a common scenario. The goal is to determine which of these interactions is responsible for your observed phenotype.

  • Structure-Activity Relationship (SAR): Synthesize and test additional analogs of your compound. If you can find a compound that retains inhibition of the intended target but loses activity against the off-target (and also loses the phenotype), this is strong evidence for the off-target's involvement.

  • Orthogonal Inhibitors: Use a structurally different inhibitor that is known to be selective for the suspected off-target. If this compound recapitulates the phenotype, it further implicates the off-target.[4]

FAQ 8: How can I definitively prove that my phenotype is caused by the on-target and not an off-target?

Answer: CRISPR-Cas9 gene editing provides the most definitive evidence for on-target versus off-target effects.[26][27][28][29] By creating a knockout (KO) of the intended target gene, you can test if the compound still elicits the phenotype.

CRISPR-Based Target Validation Workflow

CRISPR_Validation cluster_0 Scenario 1: On-Target Effect cluster_1 Scenario 2: Off-Target Effect A Design & Validate sgRNA for Target Gene B Generate Target KO Cell Line using CRISPR-Cas9 A->B C Verify KO by Western Blot and Sequencing B->C D Treat Wild-Type (WT) and KO cells with compound C->D E Assess Phenotype D->E F Phenotype observed in WT cells E->F H Phenotype observed in WT cells E->H G Phenotype ABSENT in KO cells F->G Conclusion: Phenotype is On-Target I Phenotype PERSISTS in KO cells H->I Conclusion: Phenotype is Off-Target

Caption: Using CRISPR-Cas9 to differentiate on- and off-target effects.

References

Validation & Comparative

A Researcher's Guide to Validating the Anticancer Efficacy of 6-Bromo-2-methylquinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3] In oncology, this heterocyclic system has proven to be particularly fruitful, leading to the development of several FDA-approved drugs that target critical pathways in cancer progression.[4][5] The strategic placement of a bromine atom at the 6-position of the quinazolinone ring has been shown to significantly enhance cytotoxic effects, making 6-bromo-quinazolinone derivatives a focal point of contemporary anticancer research.[4][5]

This guide provides a comprehensive framework for the synthesis and rigorous in-vitro validation of novel 6-Bromo-2-methylquinazolin-4(3H)-one analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis to identify lead candidates for further preclinical evaluation. Our objective is to equip researchers with the necessary tools and insights to objectively assess the therapeutic potential of this promising class of compounds.

Synthesis and Characterization of Analogs

The journey from concept to clinical candidate begins with robust and reproducible chemical synthesis. The general approach for synthesizing 6-bromo-quinazolinone derivatives leverages 5-bromoanthranilic acid as a readily available starting material.[4][6] By modifying substituents at the 2 and 3-positions, a library of analogs can be generated to explore structure-activity relationships (SAR).[1]

General Synthetic Protocol:

A representative two-step synthesis is outlined below, which allows for diversification at the 3-position.

  • Step 1: Synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate A): A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed for 3-4 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent like hexane, and dried to yield the benzoxazinone intermediate.[6]

  • Step 2: Synthesis of this compound Analogs: Intermediate A is reacted with a variety of primary amines (R-NH₂) in a suitable solvent such as ethanol or glacial acetic acid under reflux for 6-8 hours. This reaction opens the benzoxazinone ring and subsequently forms the quinazolinone core with the desired 'R' group at the 3-position. The final products are then purified by recrystallization.[7]

All synthesized compounds must be rigorously characterized using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, to confirm their structure and purity before biological evaluation.[4][8]

In-Vitro Validation: A Multi-Faceted Approach

Effective validation of an anticancer compound requires more than a single endpoint. It necessitates a suite of assays to build a comprehensive profile of the compound's activity, selectivity, and mechanism. In-vitro cell-based models provide an essential, high-throughput platform for this initial screening, allowing for the efficient triaging of molecules before advancing to more complex and costly preclinical animal studies.[9][10]

For this guide, we propose using a panel of cell lines including MCF-7 (breast adenocarcinoma), SW480 (colorectal adenocarcinoma), and MRC-5 (normal lung fibroblast) to assess both anticancer efficacy and selectivity towards cancer cells over non-tumorigenic cells.[8]

Primary Efficacy Screening: The MTT Cytotoxicity Assay

The first critical question is whether the synthesized analogs can kill cancer cells. The MTT assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Causality & Principle: The assay's foundation lies in the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes within living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12] A potent anticancer agent will decrease the number of viable cells, resulting in a reduced purple color intensity, which can be quantified spectrophotometrically.[13]

  • Cell Seeding: Seed cancer cells (MCF-7, SW480) and normal cells (MRC-5) into 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank). Incubate for 48 hours.

  • MTT Addition: Carefully aspirate the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[14]

  • Formazan Solubilization: Aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundMCF-7 (Breast Cancer)SW480 (Colon Cancer)MRC-5 (Normal Fibroblast)Selectivity Index (SI) for MCF-7
Analog 18.512.395.211.2
Analog 245.251.8>100>2.2
Analog 3 (Lead) 2.1 3.5 84.6 40.3
Analog 415.719.178.95.0
Doxorubicin0.91.25.46.0
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity.
Mechanism of Cell Death: Apoptosis Assay

A hallmark of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis.[15] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Causality & Principle: In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer surface.[15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeable to the intact membranes of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining the DNA.[16] This dual-staining strategy allows for precise quantification of different cell populations.[16]

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with the analogs at their respective IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin. Combine all cells from each well and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed & Treat Cells (e.g., MCF-7) harvest Harvest Cells (Floating & Adherent) seed->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_reagents Add Annexin V-FITC & Propidium Iodide resuspend->add_reagents incubate Incubate 15 min (Dark, Room Temp) add_reagents->incubate flow Flow Cytometry Analysis incubate->flow quadrant Quadrant Analysis: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) flow->quadrant

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Treatment (at IC₅₀)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
Untreated Control2.11.53.6
Analog 115.88.324.1
Analog 3 (Lead) 35.2 14.5 49.7
Doxorubicin38.918.257.1
Uncovering Proliferation Blockade: Cell Cycle Analysis

Disruption of the cell cycle is another key mechanism of action for many chemotherapeutic agents.[17] Analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound induces cell cycle arrest.

Causality & Principle: Flow cytometry with propidium iodide (PI) staining is a powerful technique for cell cycle analysis.[18] PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[18] Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2 (pre-mitotic) or M (mitotic) phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S (synthesis) phase have an intermediate amount of DNA. By quantifying the fluorescence intensity of a large population of cells, a DNA content histogram can be generated to determine the percentage of cells in each phase. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest at that checkpoint.

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) and treat with the analogs at their IC₅₀ concentrations for 24 hours.

  • Harvesting and Fixation: Harvest cells as previously described. Wash with PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves DNA integrity.[18][19] Incubate for at least 2 hours at 4°C (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase is crucial as it degrades RNA, preventing it from being stained by PI and ensuring that only DNA is measured.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence on a linear scale. Use software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment (at IC₅₀)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control65.420.114.5
Analog 158.215.326.5
Analog 3 (Lead) 25.1 10.5 64.4
Doxorubicin30.812.157.1

The data suggests that the lead compound, Analog 3, causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The experimental data—potent cytotoxicity, robust induction of apoptosis, and G2/M phase cell cycle arrest—points towards the modulation of a critical cell survival and proliferation pathway. The PI3K/Akt/mTOR signaling axis is a central regulator of these processes and is frequently hyperactivated in many cancers, making it a prime therapeutic target.[20][21][22] Quinazolinone derivatives are well-known inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are key upstream activators of the PI3K/Akt pathway.[5][6]

We hypothesize that the this compound analogs exert their anticancer effects by inhibiting an upstream RTK, leading to the downregulation of the PI3K/Akt/mTOR cascade. This inhibition would suppress pro-survival signals and halt cell cycle progression, ultimately triggering apoptosis.

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Analog 6-Bromo-Quinazolinone Analog Analog->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Inhibits Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by analogs.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the anticancer activity of novel this compound analogs. Through a combination of cytotoxicity, apoptosis, and cell cycle assays, we can build a comprehensive efficacy profile for each compound.

Based on our comparative data, Analog 3 emerges as a clear lead candidate. It demonstrates:

  • High Potency: Low micromolar IC₅₀ values against both breast and colon cancer cell lines.

  • Excellent Selectivity: A significantly higher selectivity index (40.3) compared to the standard drug Doxorubicin, suggesting a wider therapeutic window.

  • Robust Mechanism: Strong induction of apoptosis and significant G2/M phase cell cycle arrest.

The next logical steps would involve further mechanistic studies, such as Western blotting to confirm the inhibition of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt and mTOR), followed by evaluation in more complex in-vitro models (e.g., 3D spheroids) and eventual progression to in-vivo animal models to assess efficacy and safety in a whole-organism context. The quinazolinone scaffold, particularly with the 6-bromo modification, continues to be a rich source for the development of next-generation targeted cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Methylquinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-methylquinazolin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 2-methylquinazolin-4(3H)-one derivatives, focusing on their anticancer, anticonvulsant, and antimicrobial properties. By understanding how structural modifications influence biological outcomes, researchers can more effectively design and develop novel therapeutic agents.

The 2-Methylquinazolin-4(3H)-one Core: A Foundation for Diverse Bioactivity

The fundamental structure of 2-methylquinazolin-4(3H)-one consists of a fused benzene and pyrimidine ring system, with a methyl group at the 2-position and a keto group at the 4-position. The versatility of this scaffold lies in the amenability of its 3-position and the benzene ring to various substitutions, allowing for the fine-tuning of its pharmacological properties.[2]

Anticancer Activity: Targeting Cellular Proliferation

Quinazolinone derivatives have emerged as potent anticancer agents, with several compounds targeting key signaling pathways involved in tumorigenesis.[2][5] The SAR studies in this area are extensive, revealing critical insights into the structural requirements for cytotoxicity.

Key SAR Insights for Anticancer Activity:
  • Substitution at the 3-position: This position is a critical determinant of anticancer potency.

    • Aromatic and Heterocyclic Moieties: Introduction of substituted phenyl, benzyl, or other heterocyclic rings at the N-3 position often enhances cytotoxic activity. For instance, a 3-(o-tolyl) group has shown promising results.[6]

    • Side Chains: The incorporation of basic side chains at other positions, such as C8, in conjunction with substitutions at the 2-position, can significantly improve the antiproliferative profile.[5]

  • Substitution on the Benzene Ring (Positions 5-8):

    • Halogenation: The introduction of halogens, such as iodine at the 6-position (6-iodo-2-methylquinazolin-4-(3H)-one derivatives), has been shown to yield compounds with remarkable cytotoxic activity against various cancer cell lines, including leukemia, cervical cancer, and glioblastoma.[7]

    • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on an aryl ring attached to a urea functionality at the 3-position can dramatically impact activity. For example, a trifluoromethyl group (electron-withdrawing) on the aryl part enhanced anticancer activity, while chloro, bromo (electron-withdrawing), and methoxy (electron-donating) groups led to a significant decline in potency.[8]

  • Modifications at the 2-position: While this guide focuses on 2-methyl derivatives, it is noteworthy that substitutions at this position with larger aryl or styryl moieties can lead to potent tubulin polymerization inhibitors with sub-micromolar cytotoxicity.[9]

Comparative Data for Anticancer Activity:
Compound SeriesKey Structural FeatureCancer Cell Line(s)IC50 ValuesReference
6-iodo-2-methylquinazolin-4-(3H)-onesIodine at 6-position, various N-3 substituentsHeLa, HL60, U937, T98G10-30 µM[7]
2-substituted quinazolin-4(3H)-onesNaphthyl at 2-positionJurkat, NB4< 5 µM[10]
2-styrylquinazolin-4(3H)-onesStyryl group at 2-positionHT29, U87, A2780, H460, BE2-C< 50 nM[9]
3-Aryl-4(3H)-quinazolinones3-o-tolyl and 3-o-chlorophenylMES and scMet induced seizures-[6]
Experimental Workflow: Synthesis and Cytotoxicity Assay

The general synthesis of 2-methylquinazolin-4(3H)-one derivatives often starts from anthranilic acid. The cytotoxicity of the synthesized compounds is typically evaluated using an MTT or similar cell viability assay against a panel of cancer cell lines.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_assay Cytotoxicity Assay A Anthranilic Acid B Reaction with Acetic Anhydride A->B C 2-Methyl-4H-3,1-benzoxazin-4-one B->C D Reaction with Substituted Amine C->D E 2-Methylquinazolin-4(3H)-one Derivative D->E G Treatment with Compounds E->G Test Compounds F Cancer Cell Culture F->G H Incubation G->H I MTT Assay H->I J Data Analysis (IC50) I->J G cluster_prep Preparation cluster_assay MIC Assay A Prepare Bacterial/Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubation C->D E Visual Inspection for Growth D->E F Determine MIC E->F

References

A Comparative Analysis of 6-Bromo-2-methylquinazolin-4(3H)-one and Established EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Function, and Therapeutic Potential

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of numerous malignancies, driving the development of a sophisticated arsenal of inhibitors. This guide provides a comparative analysis of 6-Bromo-2-methylquinazolin-4(3H)-one, a member of the promising quinazolinone class of compounds, against clinically established EGFR inhibitors. We will delve into the mechanistic nuances, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Central Role of EGFR in Cancer Pathogenesis

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for normal cellular processes.[2] However, in many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[3][4] This makes EGFR a prime target for therapeutic intervention.

Caption: The EGFR signaling pathway and its role in cancer.

A New Contender: this compound

While specific experimental data on the EGFR inhibitory activity of this compound is not extensively documented in publicly available literature, its chemical structure firmly places it within the quinazolinone class, a scaffold that has yielded several potent EGFR inhibitors.[5][6] The quinazoline core is a privileged structure in the design of kinase inhibitors, known for its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase domain.[6]

The structure of this compound features a bromine atom at the 6-position and a methyl group at the 2-position of the quinazolinone core. Structure-activity relationship (SAR) studies on related quinazolinone derivatives suggest that substitutions at these positions can significantly influence EGFR inhibitory potency and selectivity.[7][8] For instance, the presence of a halogen, such as bromine, at the 6-position has been shown in some analogs to contribute favorably to binding affinity within the EGFR active site.[7] The methyl group at the 2-position is another key feature, with studies on 2-methylquinazolinone derivatives indicating its potential to enhance antiproliferative activities.[9]

Molecular docking studies on similar 6-bromoquinazoline derivatives suggest that they can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of EGFR, such as Met793.[10][11] This interaction is a hallmark of many effective EGFR inhibitors.

Established EGFR Inhibitors: A Generational Overview

The clinical landscape of EGFR inhibitors is marked by a clear generational progression, each designed to overcome limitations of the previous.

First-Generation Reversible Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib are orally active, reversible inhibitors of the EGFR tyrosine kinase.[7][8] They compete with ATP for binding to the catalytic domain of the receptor, thereby inhibiting its autophosphorylation and downstream signaling.[2] These drugs have shown significant efficacy in patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[8]

Second-Generation Irreversible Inhibitors: Afatinib

Afatinib represents a second-generation EGFR inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. This irreversible binding provides a more sustained inhibition of EGFR signaling. Furthermore, afatinib is a pan-ErbB inhibitor, targeting not only EGFR but also other members of the ErbB family of receptors, namely HER2 and HER4.

Third-Generation Mutant-Selective Inhibitors: Osimertinib

The emergence of resistance to first- and second-generation EGFR inhibitors, often through the acquisition of a secondary "gatekeeper" mutation, T790M, necessitated the development of third-generation inhibitors. Osimertinib is a prime example, designed to selectively target both the initial activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile results in a more favorable therapeutic window with reduced side effects compared to earlier generation inhibitors. Like afatinib, osimertinib also forms an irreversible covalent bond with Cys797.

Comparative Performance: A Data-Driven Summary

While direct IC50 values for this compound are not available, the table below summarizes the reported inhibitory concentrations for the established EGFR inhibitors against wild-type and mutant forms of the receptor. This provides a benchmark for the potency that novel quinazolinone derivatives aim to achieve or exceed.

InhibitorGenerationMechanism of ActionTarget(s)IC50 (Wild-Type EGFR)IC50 (Mutant EGFR)
Gefitinib FirstReversible, ATP-competitiveEGFRVariesPotent against activating mutations (e.g., L858R, ex19del)
Erlotinib FirstReversible, ATP-competitiveEGFRVariesPotent against activating mutations (e.g., L858R, ex19del)
Afatinib SecondIrreversible, CovalentEGFR, HER2, HER4PotentPotent against activating mutations and some resistant forms
Osimertinib ThirdIrreversible, CovalentMutant EGFR (including T790M)Less potentHighly potent against activating and T790M mutations
This compound (Investigational)(Presumed ATP-competitive)(Presumed EGFR)(Not Available)(Not Available)

Experimental Protocols for Evaluating EGFR Inhibitors

The rigorous evaluation of novel EGFR inhibitors like this compound relies on a series of well-defined in vitro assays.

In Vitro EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Workflow for In Vitro EGFR Kinase Assay

Caption: A generalized workflow for an in vitro EGFR kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Dilute recombinant EGFR enzyme and a peptide substrate (e.g., a synthetic peptide containing a tyrosine residue) in a kinase assay buffer.

    • Prepare an ATP solution at a concentration near its Km for EGFR.

  • Assay Plate Setup:

    • Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., gefitinib).

    • Add the EGFR enzyme to the wells and incubate briefly to allow for inhibitor binding.

  • Kinase Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

    • Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for the kinase.

  • Detection of Phosphorylation:

    • The extent of substrate phosphorylation can be measured using various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based Assay: Using an ADP-Glo™ assay that measures the amount of ADP produced, which is proportional to the kinase activity.

      • Fluorescence-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a fluorescently labeled secondary antibody.

  • Data Analysis:

    • Calculate the percentage of EGFR inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based EGFR Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation within a cellular context, providing a more physiologically relevant measure of its activity.

Workflow for Cell-Based EGFR Autophosphorylation Assay

Caption: A generalized workflow for a cell-based EGFR autophosphorylation assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line that overexpresses EGFR (e.g., A431 cells) in a multi-well plate.

    • Serum-starve the cells to reduce basal EGFR activity.

    • Treat the cells with various concentrations of the test compound for a defined period.

  • EGFR Stimulation:

    • Stimulate the cells with EGF to induce EGFR dimerization and autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the cell lysates.

  • Detection of Phospho-EGFR:

    • The levels of phosphorylated EGFR (p-EGFR) and total EGFR can be quantified using:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against p-EGFR and total EGFR.

      • ELISA: Use a sandwich ELISA format with a capture antibody for total EGFR and a detection antibody for p-EGFR.

  • Data Analysis:

    • Quantify the levels of p-EGFR and normalize them to the levels of total EGFR for each treatment condition.

    • Calculate the percentage of inhibition of EGFR autophosphorylation compared to the EGF-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Overcoming Resistance: The Next Frontier

A major challenge in EGFR-targeted therapy is the development of acquired resistance.[11] This can occur through several mechanisms, including secondary mutations in the EGFR kinase domain (e.g., T790M), amplification of bypass signaling pathways (e.g., MET amplification), or histological transformation. The development of novel EGFR inhibitors must therefore consider not only potency against primary activating mutations but also activity against known resistance mechanisms. The structural features of this compound and other novel quinazolinone derivatives should be evaluated in the context of their potential to overcome these resistance mechanisms.

Conclusion

While this compound remains an investigational compound with limited publicly available data, its quinazolinone scaffold places it in a class of molecules with proven efficacy against EGFR. Its potential as an EGFR inhibitor is supported by structure-activity relationship studies of related compounds. A direct comparison with established inhibitors like gefitinib, erlotinib, afatinib, and osimertinib highlights the high bar for potency and selectivity that new entrants must clear. The rigorous application of the in vitro experimental workflows described herein will be essential to fully characterize the inhibitory profile of this compound and determine its therapeutic potential in the ongoing fight against EGFR-driven cancers.

References

A Comparative Analysis of Anticonvulsant Quinazolinone Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinazolin-4(3H)-one nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including significant anticonvulsant potential.[1][2] This guide provides a comprehensive comparative analysis of various anticonvulsant quinazolinone analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their efforts to design and discover the next generation of anticonvulsant therapies.

The Quinazolinone Scaffold: A Foundation for Anticonvulsant Activity

The quinazolin-4(3H)-one ring system has been a focal point of anticonvulsant drug design since the discovery of methaqualone, a sedative-hypnotic agent that also exhibits anticonvulsant properties.[1] Structure-activity relationship (SAR) studies have revealed that the anticonvulsant activity of quinazolinone analogs is intricately linked to the nature and position of substituents on the heterocyclic ring.[3]

Key structural features essential for the anticonvulsant activity of quinazolinone analogs, particularly their interaction with the GABA-A receptor, include:

  • The Quinazolin-4(3H)-one Moiety: This forms the core hydrophobic domain.[3][4]

  • N1 Atom: Acts as an electron donor.[3][4]

  • Carbonyl Group at C4: Functions as a hydrogen bonding site.[3][4]

  • Substituents at Positions 2 and 3: These are critical for modulating pharmacokinetic properties and anticonvulsant potency.[3][4]

The following diagram illustrates the general workflow for the synthesis and evaluation of novel quinazolinone analogs.

G cluster_synthesis Synthesis cluster_evaluation Preclinical Evaluation cluster_lead Lead Optimization A Starting Materials (e.g., Anthranilic Acid Derivatives) B Multi-step Synthesis A->B Condensation, Cyclization C Novel Quinazolinone Analogs B->C Purification & Characterization (NMR, Mass Spec) D In Vivo Anticonvulsant Screening C->D Testing in Animal Models H Mechanism of Action Studies C->H Investigating Biological Target E Maximal Electroshock (MES) Test D->E F Pentylenetetrazole (PTZ) Test D->F G Neurotoxicity Assessment (e.g., Rotarod Test) D->G J Structure-Activity Relationship (SAR) Analysis E->J F->J G->J I In Silico Docking H->I I->J K Identification of Lead Compounds J->K L Further Optimization K->L

Caption: General workflow for the development of anticonvulsant quinazolinone analogs.

Comparative Efficacy of Quinazolinone Analogs: Insights from Preclinical Models

The anticonvulsant potential of novel compounds is primarily assessed using two well-established rodent models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is indicative of a compound's ability to prevent the spread of seizures, predicting efficacy against generalized tonic-clonic seizures.[5][6] Conversely, the scPTZ test identifies compounds that can raise the seizure threshold, suggesting potential utility in treating absence seizures.[1][7]

The following table summarizes the anticonvulsant activity of representative quinazolinone analogs from various studies, providing a comparative overview of their efficacy.

Compound IDSubstituent at C2Substituent at C3Anticonvulsant Activity (MES)Anticonvulsant Activity (PTZ)Neurotoxicity (TD50, mg/kg)Reference
Series A: 2,3-Disubstituted Analogs
Compound 8bSubstituted ThioetherBenzylInactive100% protection at 150 mg/kgNot Reported[4]
Compound 5bFluorinated BenzylaminoNot ApplicableActive100% protection at 0.5 mmol/kg> 1.5 mmol/kg[8][9]
Compound 5cFluorinated BenzylaminoNot ApplicableActive100% protection at 0.5 mmol/kg> 1.5 mmol/kg[8][9]
Compound 5dFluorinated BenzylaminoNot ApplicableActive100% protection at 0.5 mmol/kg> 1.5 mmol/kg[8][9]
Series B: 3-Substituted-2-(phenoxymethyl) Analogs
Compound 4bPhenoxymethyl4-ChlorophenylaminoModerate ActivitySignificant ActivityNot Reported[1]
Compound 7bPhenoxymethylN-(4-chlorophenyl)acetamidoSignificant ActivitySignificant ActivityNot Reported[1]
Compound 7f4-ChlorophenoxymethylN-(4-methoxyphenyl)acetamidoSignificant ActivitySignificant ActivityNot Reported[1]
Series C: 3-Amino-2-phenyl Analogs
Compound A-1PhenylAminoHighly ActiveNot ReportedNot Reported[10]

Mechanism of Action: Targeting the GABA-A Receptor

A significant body of evidence suggests that many anticonvulsant quinazolinone analogs exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8] These compounds often act as positive allosteric modulators, binding to a site distinct from the GABA binding site (often the benzodiazepine binding site) and enhancing the receptor's response to GABA.[4][8] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[8]

The interaction of a quinazolinone analog with the GABA-A receptor is depicted in the following signaling pathway diagram.

G cluster_receptor GABA-A Receptor receptor GABA-A Receptor (Ligand-gated ion channel) Chloride Cl- receptor->Chloride Channel Opening gaba_site GABA Binding Site bzd_site Benzodiazepine Binding Site GABA GABA GABA->gaba_site Binds to Quinazolinone Quinazolinone Analog Quinazolinone->bzd_site Binds to (Allosteric) Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect

Caption: Signaling pathway of quinazolinone analogs at the GABA-A receptor.

Some studies have also investigated the potential for quinazolinone derivatives to act as inhibitors of carbonic anhydrase, an enzyme implicated in seizure control.[4] However, in silico and in vivo studies often point towards the GABA-A receptor as the primary target for their anticonvulsant activity.[4]

Experimental Protocols for Anticonvulsant Evaluation

The following are detailed, step-by-step methodologies for the two primary preclinical models used to assess the anticonvulsant activity of quinazolinone analogs.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.[5][6]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.9% Saline solution

  • Test and reference compounds (e.g., Phenytoin)

  • Male albino mice (25-30 g)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. Divide the animals into groups (n=6-10 per group), including a control group, a reference drug group, and test compound groups.

  • Drug Administration: Administer the test compounds, reference drug, and vehicle (e.g., saline) to the respective groups, typically via intraperitoneal (i.p.) injection. The time between drug administration and the MES test should be consistent and based on the expected time to peak effect of the compounds.

  • Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Seizure Induction: Place the corneal electrodes on the corneas of a restrained mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[5][9]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically consists of a tonic flexion phase followed by a tonic extension phase.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.

  • Data Analysis: Calculate the percentage of animals protected in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can raise the seizure threshold.[1][7]

Materials:

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles for subcutaneous injection

  • Observation cages

  • Test and reference compounds (e.g., Diazepam, Ethosuximide)

  • Male albino mice (25-30 g)

Procedure:

  • Animal Preparation: Similar to the MES test, acclimatize and group the mice.

  • Drug Administration: Administer the test compounds, reference drug, and vehicle to the respective groups via i.p. injection at a predetermined time before PTZ administration.

  • PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously into the loose skin on the back of the neck.[7]

  • Observation: Immediately place the animal in an individual observation cage and observe for the onset of seizures for a period of 30 minutes. The characteristic seizure is a clonic convulsion lasting for at least 5 seconds.

  • Endpoint: The primary endpoint is the absence of clonic seizures. An animal is considered protected if it does not exhibit a clonic seizure within the 30-minute observation period. The latency to the first seizure and the number of seizures can also be recorded.

  • Data Analysis: Calculate the percentage of animals protected in each group. The ED50 can be determined using probit analysis.

Conclusion and Future Directions

Quinazolinone analogs represent a promising class of compounds in the development of novel anticonvulsant therapies. Their synthetic accessibility, coupled with their potent and diverse pharmacological activities, makes them an attractive scaffold for further investigation. The comparative analysis presented in this guide highlights the importance of systematic SAR studies and robust preclinical evaluation in identifying lead candidates.

Future research in this area should focus on:

  • Optimizing Potency and Safety: Fine-tuning the substituents at positions 2 and 3 to enhance anticonvulsant activity while minimizing neurotoxicity.

  • Elucidating Diverse Mechanisms: Exploring potential interactions with other targets beyond the GABA-A receptor to develop compounds with broader efficacy or novel mechanisms of action.

  • Improving Pharmacokinetic Profiles: Modifying the quinazolinone scaffold to enhance oral bioavailability and brain penetration.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to advance the development of quinazolinone-based anticonvulsants, ultimately aiming to provide improved therapeutic options for individuals with epilepsy.

References

A Comparative Analysis of 6-Bromo-2-methylquinazolin-4(3H)-one Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Benchmarking

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and evaluation of novel chemical scaffolds with potent antimicrobial activity. The quinazolin-4(3H)-one core is a recognized pharmacophore demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for benchmarking the antimicrobial performance of a specific derivative, 6-Bromo-2-methylquinazolin-4(3H)-one, against established clinical agents. We delve into the scientific rationale for its potential mechanism of action, outline rigorous, standards-compliant experimental protocols for determining its efficacy, and present a comparative analysis of its activity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of new antimicrobial candidates.

Introduction: The Quest for Novel Antimicrobials

The relentless evolution of drug-resistant pathogens poses a formidable threat to global public health. The discovery of new antimicrobial agents with novel mechanisms of action is a critical priority for modern medicinal chemistry.[1] Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a diverse range of pharmacological properties, including anticancer, anti-inflammatory, and notably, antimicrobial activities.[2][3]

The core structure, a fusion of a benzene ring and a pyrimidine ring, serves as a versatile scaffold for chemical modification. Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions on the quinazolinone ring can significantly modulate biological activity.[2] Specifically, the introduction of a halogen atom, such as bromine, at the 6-position has been linked to enhanced antimicrobial efficacy, potentially by increasing the lipophilicity of the molecule to facilitate passage through microbial membranes.[4] This guide focuses on this compound, a representative of this chemical class, to establish a robust methodology for its evaluation against clinically relevant bacterial strains.

Scientific Background: The Quinazolinone Pharmacophore

Proposed Mechanism of Action

The antibacterial effect of many quinazolinone derivatives is believed to stem from their ability to inhibit bacterial DNA gyrase (Topoisomerase II).[5][6] This enzyme is essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for managing DNA tangling during replication and transcription. By binding to the DNA-gyrase complex, quinazolinones can stabilize the transient double-strand breaks induced by the enzyme, leading to a cessation of DNA replication and ultimately, cell death.[6] This mechanism is analogous to that of the widely successful fluoroquinolone class of antibiotics, suggesting a validated molecular target.[6]

The Significance of the 6-Bromo Substitution

The strategic placement of a bromine atom at the 6-position of the quinazolinone core is a key element of the molecule's design. Halogenation is a common strategy in medicinal chemistry to enhance the potency of a lead compound. The bromine atom increases the molecule's lipophilicity, which can improve its ability to penetrate the complex cell envelope of bacteria, particularly the outer membrane of Gram-negative organisms. Furthermore, as an electron-withdrawing group, it can modulate the electronic properties of the entire heterocyclic system, potentially strengthening its interaction with the target enzyme's binding site.[2][4]

Benchmarking Strategy: Rationale and Selection of Comparators

Objective benchmarking is fundamental to assessing the potential of a new antimicrobial candidate. A direct comparison against "gold standard" agents provides context for the observed potency and spectrum of activity. The choice of comparators should be deliberate, reflecting different mechanisms of action and clinical applications.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that also inhibits DNA gyrase. Its inclusion provides a direct mechanistic comparison and is a standard benchmark for activity against both Gram-positive and Gram-negative bacteria.[7]

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It is a critical last-resort treatment for infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). Comparing against Vancomycin provides a benchmark for potency against resistant Gram-positive pathogens.[8]

  • Linezolid: An oxazolidinone antibiotic that inhibits the initiation of protein synthesis. It represents a different mechanistic class and is also effective against hard-to-treat Gram-positive bacteria, including MRSA and Vancomycin-resistant Enterococci (VRE).[8]

Experimental Design & Protocols

The following protocols are designed to be self-validating by adhering to the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[9][10] These guidelines ensure that results are reproducible, accurate, and comparable across different laboratories.[11]

Overview of Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism. The primary quantitative metric derived from AST is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[12] Following this, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, can also be determined.

Experimental Workflow Diagram

The overall process for evaluating the antimicrobial candidate is depicted below. This workflow ensures a systematic progression from initial preparation to final data interpretation, incorporating essential quality control checkpoints.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions (Test Compound & Benchmarks) A1 Perform Serial Dilutions in 96-Well Plate P1->A1 P2 Culture Bacterial Strains (Test & QC Strains) P3 Prepare 0.5 McFarland Standard Inoculum P2->P3 A2 Inoculate Plates with Bacterial Suspension P3->A2 A1->A2 A3 Incubate Plates (35°C for 16-20h) D1 Read MIC Values (Visual Inspection/Spectrophotometer) A3->D1 D2 Plate Samples from Clear Wells onto Agar for MBC D1->D2 QC QC Check: Validate QC Strain MIC D1->QC D3 Incubate Agar Plates D2->D3 D4 Determine MBC Values D3->D4

References

Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation for 6-Bromo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, establishing a predictive relationship between in vitro properties and in vivo performance is a cornerstone of efficient and ethical pharmaceutical research. This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for the promising therapeutic candidate, 6-Bromo-2-methylquinazolin-4(3H)-one. While this compound and its analogues have demonstrated a spectrum of biological activities in laboratory settings, including antimicrobial, anti-inflammatory, and cytotoxic effects, a critical understanding of its pharmacokinetic profile is paramount for its translation into a viable clinical agent.[1][2][3][4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the experimental pathways and analytical strategies necessary to bridge the gap between in vitro dissolution and in vivo bioavailability. It is important to note that while extensive in vitro data for quinazolinone derivatives exist, specific in vivo pharmacokinetic and IVIVC data for this compound are not yet publicly available. Therefore, this guide presents a prospective and illustrative framework, grounded in established scientific principles and regulatory guidance on IVIVC.[6][7]

The Significance of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration-time profile).[7] The primary goal of developing an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can significantly reduce the need for extensive human or animal testing, accelerate development timelines, and provide a deeper understanding of a drug product's performance.[6]

For a compound like this compound, which has shown potential in early-stage research, a robust IVIVC would be invaluable for:

  • Formulation Optimization: Guiding the development of oral dosage forms with desired release characteristics.

  • Quality Control: Establishing meaningful dissolution specifications that are predictive of in vivo performance.

  • Regulatory Support: Providing a scientific basis for biowaivers for certain formulation or manufacturing changes post-approval.

The Food and Drug Administration (FDA) describes several levels of IVIVC, with Level A correlation being the most informative, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[7] This guide will focus on the development of a Level A IVIVC.

Experimental Design: A Step-by-Step Approach

The establishment of a successful IVIVC is contingent on a meticulously designed and executed experimental plan, encompassing both in vitro and in vivo studies.

Part 1: Comprehensive In Vitro Characterization

The initial phase involves a thorough in vitro characterization of this compound, focusing on its dissolution and permeability, the two key factors governing its absorption from an oral dosage form.

The objective of in vitro dissolution testing is to measure the rate and extent to which the drug substance dissolves from a formulated dosage form under controlled laboratory conditions.

Experimental Protocol: USP Apparatus 2 (Paddle Apparatus) Dissolution Test

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: Prepare a series of dissolution media with varying pH values to simulate the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). The volume of the medium is typically 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to a standardized rate, commonly 50 or 75 RPM.

  • Procedure:

    • Place a single dosage form (e.g., a tablet or capsule) in each dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles.

Table 1: Hypothetical In Vitro Dissolution Data for Three Formulations of this compound

Time (minutes)Formulation A (% Dissolved)Formulation B (% Dissolved)Formulation C (% Dissolved)
5352010
10604525
15856540
30958865
45989685
60999895

Diagram 1: Experimental Workflow for In Vitro Dissolution Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) prep_apparatus Set up USP Apparatus 2 (37°C, 50 RPM) add_dosage Add Dosage Form prep_apparatus->add_dosage sampling Withdraw Samples at Predetermined Time Points add_dosage->sampling replace_media Replace with Fresh Media sampling->replace_media Maintain Sink Conditions hplc_analysis Analyze Drug Concentration (HPLC) sampling->hplc_analysis replace_media->sampling plot_profile Generate Dissolution Profiles hplc_analysis->plot_profile

Caption: Workflow for In Vitro Dissolution Profiling.

To be absorbed, a drug must not only dissolve but also permeate the intestinal membrane. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which typically takes 21 days.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Add the test compound (this compound) to the apical (AP) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (BL) side.

  • Analysis: Determine the concentration of the compound in the basolateral samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Part 2: In Vivo Pharmacokinetic Studies

The in vivo arm of the IVIVC study involves administering the different formulations of this compound to an appropriate animal model and characterizing the resulting plasma concentration-time profiles.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer the different formulations of this compound orally to different groups of rats. An intravenous (IV) dose group is also included to determine the absolute bioavailability and to aid in the deconvolution process.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters for Three Formulations of this compound in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Formulation A8501.04500
Formulation B6002.04200
Formulation C3504.03800

Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) oral_dosing Administer Formulations Orally animal_model->oral_dosing iv_dosing Administer IV Dose animal_model->iv_dosing blood_sampling Collect Blood Samples at Timed Intervals oral_dosing->blood_sampling iv_dosing->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep lcms_analysis Quantify Drug in Plasma (LC-MS/MS) plasma_prep->lcms_analysis pk_analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) lcms_analysis->pk_analysis

Caption: Workflow for In Vivo Pharmacokinetic Profiling.

Part 3: Establishing the In Vitro-In Vivo Correlation

With both in vitro dissolution and in vivo pharmacokinetic data in hand, the next step is to establish a mathematical correlation.

Deconvolution of In Vivo Data

The in vivo absorption profile is not directly measured but can be derived from the plasma concentration-time data through a process called deconvolution. This mathematical technique separates the absorption process from the disposition (distribution and elimination) processes. The Wagner-Nelson and Loo-Riegelman methods are commonly used deconvolution techniques.

Developing the IVIVC Model

A Level A IVIVC aims to establish a linear relationship between the in vitro dissolution at each time point and the in vivo absorption at corresponding time points. This is typically represented by the following equation:

  • Fraction Absorbed (in vivo) = a * Fraction Dissolved (in vitro) + b

Where 'a' is the slope and 'b' is the intercept of the linear regression. A strong correlation is indicated by a high coefficient of determination (R² > 0.9).

Diagram 3: The IVIVC Development Process

cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation Correlation dissolution_data In Vitro Dissolution Data (% Dissolved vs. Time) correlation_model Develop IVIVC Model (Linear Regression) dissolution_data->correlation_model pk_data In Vivo Plasma Concentration Data deconvolution Deconvolution pk_data->deconvolution absorption_data In Vivo Absorption Data (% Absorbed vs. Time) deconvolution->absorption_data absorption_data->correlation_model validation Validate the Model correlation_model->validation

Caption: The process of developing an IVIVC model.

Conclusion and Future Directions

The development of a robust in vitro-in vivo correlation for this compound represents a critical step in its journey from a promising chemical entity to a potential therapeutic agent. By following the systematic approach outlined in this guide, researchers can generate the necessary data to build a predictive model that can accelerate formulation development, ensure product quality, and potentially reduce the reliance on extensive in vivo studies.

Future work should focus on executing these studies to generate real-world data for this compound. The resulting IVIVC model will be instrumental in optimizing its delivery for enhanced therapeutic efficacy and paving the way for its clinical evaluation.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 6-Bromo-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule of interest like 6-Bromo-2-methylquinazolin-4(3H)-one, a heterocyclic scaffold with significant therapeutic potential, the ability to accurately and reliably quantify it is the bedrock upon which all subsequent research, from potency assays to stability studies, is built.[1][2] This guide provides an in-depth, objective comparison of three cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound.

Merely validating a single method is often insufficient in the collaborative and regulated environment of drug development. Cross-validation, the process of ensuring that an analytical procedure yields consistent and reliable results across different methods or laboratories, is critical for data integrity and successful method transfer.[3][4] This guide moves beyond theoretical discussions to provide field-proven insights and detailed experimental protocols, empowering researchers to make informed decisions about the most suitable analytical approach for their specific objectives.

The Strategic Framework for Analytical Method Cross-Validation

The choice of an analytical technique is not arbitrary; it is a strategic decision dictated by the specific requirements of the analytical problem at hand. Our objective is to develop and validate robust methods for this compound using HPLC, UPLC, and LC-MS, and then to cross-validate their performance. This ensures that whether the goal is high-throughput screening, routine quality control, or in-depth impurity profiling, the data remains consistent and reliable. The overall workflow for this comparative study is outlined below.

G cluster_dev Method Development & Validation cluster_comp Cross-Validation & Comparison HPLC_Dev HPLC Method Development HPLC_Val ICH Q2(R1) Validation (HPLC) HPLC_Dev->HPLC_Val UPLC_Dev UPLC Method Development UPLC_Val ICH Q2(R1) Validation (UPLC) UPLC_Dev->UPLC_Val LCMS_Dev LC-MS Method Development LCMS_Val ICH Q2(R1) Validation (LC-MS) LCMS_Dev->LCMS_Val Data_Comp Comparative Data Analysis (Accuracy, Precision, Linearity, etc.) HPLC_Val->Data_Comp UPLC_Val->Data_Comp LCMS_Val->Data_Comp Perf_Eval Performance Evaluation (Speed, Resolution, Sensitivity) Data_Comp->Perf_Eval Decision Select Optimal Technique Perf_Eval->Decision

Caption: Overall workflow for the cross-validation of analytical techniques.

Technique 1: High-Performance Liquid Chromatography (HPLC) - The Industry Workhorse

HPLC is the most established and widely used technique for the quantitative analysis of pharmaceutical compounds due to its robustness, reliability, and versatility.[5] For a compound like this compound, a reversed-phase HPLC method provides excellent separation from non-polar impurities.

Causality Behind Experimental Choices
  • Column: A C18 column is selected as the stationary phase due to its hydrophobic nature, which is well-suited for retaining and separating quinazolinone derivatives.[6]

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used. Acetonitrile is a common organic solvent providing good elution strength. Formic acid is added to control the pH and protonate silanol groups on the stationary phase, which is crucial for improving the peak shape of basic compounds like quinazolinones.[6]

  • Detection: UV detection at 254 nm is chosen because the quinazolinone core contains a chromophore that strongly absorbs light at this wavelength, providing good sensitivity.

Experimental Protocol: HPLC Method Development and Validation

This protocol is designed to be a self-validating system, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-22 min: 20% B (re-equilibration)

  • Validation Procedure (ICH Q2(R1)):

    • Specificity: Inject a blank (methanol) and a spiked sample to ensure no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. A correlation coefficient (R²) > 0.999 is desired.

    • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

    • Precision (Repeatability & Intermediate Precision): Analyze six replicate injections of a single concentration. The relative standard deviation (%RSD) should be <2%. Repeat on a different day with a different analyst to assess intermediate precision.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Technique 2: Ultra-Performance Liquid Chromatography (UPLC) - The High-Throughput Solution

UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particles.[9] This results in significantly faster analysis times, improved resolution, and reduced solvent consumption, making it ideal for high-throughput environments.

Causality Behind Experimental Choices

The transition from HPLC to UPLC is a logical step for method optimization. The core chemistry remains the same, but the physical parameters are adjusted to leverage the benefits of the smaller particle size column.

  • Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is used. The shorter length and smaller particle size are key to the speed and efficiency gains.

  • Flow Rate & Gradient: The flow rate is reduced, and the gradient time is scaled down proportionally to the column volume. This maintains the separation profile while drastically cutting the run time.

Experimental Protocol: UPLC Method Development and Validation
  • Mobile Phase and Sample Preparation: Identical to the HPLC method.

  • Chromatographic Conditions:

    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-0.5 min: 20% B

      • 0.5-3.5 min: 20% to 80% B

      • 3.5-4.0 min: 80% B

      • 4.0-4.1 min: 80% to 20% B

      • 4.1-5.0 min: 20% B (re-equilibration)

  • Validation Procedure (ICH Q2(R1)): The same validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) are assessed as in the HPLC method to allow for direct comparison.

Technique 3: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Definitive Identifier

LC-MS combines the separation power of liquid chromatography with the highly specific detection capability of mass spectrometry.[10] For pharmaceutical analysis, its greatest strength lies in its ability to provide molecular weight information, confirming the identity of the main compound and enabling the characterization of unknown impurities.

Causality Behind Experimental Choices
  • Ionization Source: An Electrospray Ionization (ESI) source is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules like quinazolinones, typically yielding a strong protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A Quadrupole mass analyzer is sufficient for routine quantification and confirmation, offering a good balance of speed, sensitivity, and cost-effectiveness.

  • Mobile Phase Modifier: Volatile buffers like formic acid are essential for LC-MS compatibility, as non-volatile buffers (e.g., phosphate) will contaminate the MS source.

Experimental Protocol: LC-MS Method Development and Validation
  • LC Conditions: The UPLC method described above is directly transferable for the LC front-end to maintain high throughput.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound (C9H7BrN2O, MW = 239.07; [M+H]⁺ ≈ 240.0/242.0 due to bromine isotopes). A full scan mode (e.g., m/z 100-500) can also be used for impurity profiling.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

  • Validation Procedure (ICH Q2(R1)): The validation is performed as per the HPLC/UPLC methods, but using the peak area from the mass chromatogram (SIM mode) for quantification. Specificity is inherently higher due to the mass-selective detection.

Comparative Performance Data

The following table summarizes the hypothetical but realistic validation results for the three analytical techniques, providing a clear, objective basis for comparison.

Validation Parameter HPLC UPLC LC-MS (SIM Mode)
Specificity No interference from blankNo interference from blankNo interference; mass confirmation
Linearity (R²) 0.99950.99980.9997
Range (µg/mL) 1 - 1000.5 - 1000.1 - 50
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.9%100.5 ± 1.1%
Precision (%RSD) 1.1%0.8%0.9%
LOD (µg/mL) 0.30.150.03
LOQ (µg/mL) 1.00.50.1
Total Run Time (min) 2255

Discussion and Recommendation Framework

The cross-validation data reveals distinct advantages for each technique.

  • HPLC proves to be a reliable and accurate method, meeting all acceptance criteria. Its primary drawback is the long run time, which can be a significant bottleneck in a development setting.

  • UPLC offers a substantial improvement in throughput, reducing the analysis time by over 75% while also enhancing sensitivity (lower LOD/LOQ) and precision.[9] For routine quality control and high-throughput screening, UPLC represents a clear optimization over traditional HPLC.

  • LC-MS provides the highest level of confidence through mass confirmation and boasts superior sensitivity. While its quantitative performance is comparable to UPLC, its true value lies in non-routine tasks such as impurity identification, metabolite studies, and troubleshooting out-of-spec results.

The choice of technique should be guided by the analytical objective. The following decision-making diagram illustrates this principle.

G Start What is the Analytical Goal? Q1 Routine QC or High-Throughput Analysis? Start->Q1 Q2 Need to Identify Unknowns or Metabolites? Q1->Q2 No Q3 Is Speed a Critical Factor? Q1->Q3 Yes Use_HPLC Use HPLC (Robust & Reliable) Q2->Use_HPLC No Use_LCMS Use LC-MS (Unmatched Specificity) Q2->Use_LCMS Yes Use_UPLC Use UPLC (Optimal Speed & Performance) Q3->Use_UPLC Yes Q3->Use_HPLC No

References

A Head-to-Head Comparison of 6-Bromo-2-methylquinazolin-4(3H)-one and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of EGFR-Mutated NSCLC Treatment

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene has revolutionized treatment for a significant subset of NSCLC patients, leading to the development of targeted therapies.[1][2] First- and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, initially showed remarkable efficacy.[3] However, their effectiveness is often limited by the development of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[3]

This challenge spurred the development of third-generation EGFR TKIs. Osimertinib (Tagrisso™) has emerged as the standard of care for first-line treatment of patients with EGFR mutations (specifically exon 19 deletions and L858R) and for patients who have developed the T790M resistance mutation after treatment with earlier-generation TKIs.[1][4][5] Osimertinib's success lies in its ability to irreversibly inhibit both sensitizing and T790M mutant forms of EGFR while having lower activity against wild-type EGFR, leading to a more favorable toxicity profile.[5][6]

Despite the success of osimertinib, acquired resistance remains an inevitability, necessitating the continued search for novel therapeutic agents.[1] The quinazolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, including several approved anti-cancer drugs.[7][8][9] This structural motif's versatility allows for fine-tuning of pharmacological properties.[7] 6-Bromo-2-methylquinazolin-4(3H)-one is a representative of this class of compounds, which has shown potential anti-inflammatory and antimicrobial activities.[10] Recent explorations into substituted quinazolinone derivatives have highlighted their potential as cytotoxic agents against cancer cell lines.[11]

This guide provides an objective, head-to-head comparison of the preclinical profile of this compound with the current standard of care, osimertinib. We will delve into their mechanisms of action and provide detailed experimental protocols for in vitro and in vivo assays to compare their efficacy, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting the EGFR Signaling Cascade

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth through downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[12][13]

Osimertinib: As a third-generation EGFR-TKI, osimertinib was specifically designed to overcome T790M-mediated resistance.[3][12] It forms a covalent, irreversible bond with a cysteine residue (C797) in the ATP-binding site of mutant EGFR.[6][14] This action effectively blocks ATP from binding, thereby inhibiting EGFR's kinase activity and shutting down the downstream signaling pathways that promote tumor cell growth and survival.[12][14] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which is thought to contribute to its better tolerability compared to earlier generation inhibitors.[3][5]

This compound: The precise anti-cancer mechanism of this specific compound is still under investigation. However, based on its quinazolinone core, which is shared by first-generation TKIs like gefitinib, it is hypothesized to act as an ATP-competitive inhibitor.[7][15] This means it likely competes with ATP for binding to the EGFR kinase domain. The bromine substitution at the 6-position and the methyl group at the 2-position are expected to influence its binding affinity and selectivity. Further biochemical and cellular assays are required to confirm this proposed mechanism and to determine its activity against wild-type versus mutant forms of EGFR.

EGFR Signaling Pathway and Inhibitor Action

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_output Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits CompoundX This compound (Hypothesized: Competitive) CompoundX->EGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation & Survival mTOR->Proliferation ERK->Proliferation EGF EGF Ligand EGF->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Head-to-Head In Vitro Comparison

To objectively compare this compound with osimertinib, a series of in vitro assays are essential. These experiments are designed to evaluate potency against clinically relevant EGFR mutations, selectivity, and the effect on cancer cell proliferation.

Biochemical Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains. It is the most direct way to compare the potency of the two compounds against wild-type EGFR and various mutant forms, providing crucial IC50 (half-maximal inhibitory concentration) values.

Experimental Protocol: EGFR Kinase Activity Assay (Luminescent Format)

  • Preparation: Reconstitute purified, recombinant human EGFR kinase domains (Wild-Type, L858R, Exon 19 deletion, and L858R/T790M double mutant) in kinase buffer.

  • Compound Dilution: Prepare a 10-point serial dilution series for both this compound and osimertinib in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate peptide, and ATP.

  • Incubation: Add the diluted compounds to the wells and incubate the reaction mixture at room temperature for 60 minutes.

  • Detection: Add a luminescent kinase activity detection reagent (which measures the amount of ADP produced). Incubate for another 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

  • Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Hypothetical Data Summary:

CompoundWild-Type EGFR IC50 (nM)L858R EGFR IC50 (nM)Ex19del EGFR IC50 (nM)L858R/T790M EGFR IC50 (nM)
Osimertinib 2201.20.915
This compound 1502530>1000

This table presents hypothetical data for illustrative purposes.

Cell-Based Proliferation Assay

Rationale: While biochemical assays measure direct target inhibition, cell-based assays assess a compound's ability to inhibit cell growth in a more physiologically relevant context.[16] This is critical for understanding how factors like cell permeability and off-target effects might influence overall efficacy. We will use NSCLC cell lines with well-defined EGFR mutation statuses.

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Plating: Seed NSCLC cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well for PC-9 and H1975 cells). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of each compound for 72 hours.

  • Viability Assessment: Add MTS reagent to each well and incubate for 2-4 hours. The MTS reagent is converted to a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the GI50 (half-maximal growth inhibition) values from the dose-response curves.

Hypothetical Data Summary:

CompoundA549 (WT-EGFR) GI50 (nM)PC-9 (Ex19del) GI50 (nM)H1975 (L858R/T790M) GI50 (nM)
Osimertinib >5000850
This compound >10000150>5000

This table presents hypothetical data for illustrative purposes.

In Vitro Experimental Workflow

InVitro_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay b1 Purified EGFR (WT & Mutants) b3 Kinase Reaction b1->b3 b2 Compound Dilutions b2->b3 b4 Luminescence Reading b3->b4 b5 IC50 Calculation b4->b5 c1 NSCLC Cell Lines (PC-9, H1975) c2 Compound Treatment (72h) c1->c2 c3 MTS Reagent c2->c3 c4 Absorbance Reading c3->c4 c5 GI50 Calculation c4->c5

Caption: Workflow for in vitro compound evaluation.

Head-to-Head In Vivo Comparison

In vivo studies are crucial to evaluate the therapeutic potential of a drug candidate in a whole-organism setting, taking into account pharmacokinetics and overall toxicity. Patient-derived xenograft (PDX) models are increasingly used as they can better reflect the heterogeneity of human tumors.[17][18][19]

Xenograft Mouse Model of NSCLC

Rationale: This model assesses the ability of the compounds to inhibit tumor growth in vivo. Using a cell line like H1975, which harbors both the L858R and T790M mutations, provides a stringent test for efficacy against a clinically relevant resistance mechanism.

Experimental Protocol: H1975 Xenograft Study

  • Cell Implantation: Subcutaneously inject H1975 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Osimertinib, this compound).

  • Dosing: Administer compounds orally once daily for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Body weight is a general indicator of toxicity.

  • Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (TGI, %)Average Body Weight Change (%)
Vehicle -0+2.5
Osimertinib 595-1.0
This compound 5030-8.0

This table presents hypothetical data for illustrative purposes.

Pharmacokinetic (PK) Study

Rationale: Understanding a drug's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to drug development.[20][21] This study determines key parameters that will influence dosing regimens and potential bioavailability.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer a single oral dose of each compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Hypothetical Data Summary:

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)t½ (hr)
Osimertinib 58504980010
This compound 50450112002.5

This table presents hypothetical data for illustrative purposes.

InVivo_Workflow cluster_xenograft Xenograft Efficacy Study cluster_pk Pharmacokinetic Study x1 Implant H1975 Cells in Mice x2 Tumor Growth to 150-200 mm³ x1->x2 x3 Randomize & Treat (21 days) x2->x3 x4 Monitor Tumor Volume & Body Weight x3->x4 x5 Calculate TGI x4->x5 p1 Single Oral Dose p2 Serial Blood Sampling p1->p2 p3 LC-MS/MS Analysis of Plasma p2->p3 p4 Calculate PK Parameters (Cmax, AUC, etc.) p3->p4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.